Pyridindolol K2
Description
Properties
Molecular Formula |
C16H16N2O4 |
|---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
[1-[(1R)-1,2-dihydroxyethyl]-9H-pyrido[3,4-b]indol-3-yl]methyl acetate |
InChI |
InChI=1S/C16H16N2O4/c1-9(20)22-8-10-6-12-11-4-2-3-5-13(11)18-15(12)16(17-10)14(21)7-19/h2-6,14,18-19,21H,7-8H2,1H3/t14-/m0/s1 |
InChI Key |
SETMAEUYTGAAQD-AWEZNQCLSA-N |
Isomeric SMILES |
CC(=O)OCC1=CC2=C(C(=N1)[C@H](CO)O)NC3=CC=CC=C32 |
Canonical SMILES |
CC(=O)OCC1=CC2=C(C(=N1)C(CO)O)NC3=CC=CC=C32 |
Synonyms |
pyridindolol K2 |
Origin of Product |
United States |
Foundational & Exploratory
Pyridindolol K2: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridindolol K2 is a novel alkaloid with a β-carboline skeleton, first isolated from the fermentation broth of Streptomyces sp. K93-0711.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound. It includes a summary of its known biological activity, specifically its inhibitory effect on the adhesion of human promyelocytic leukemia cells (HL-60) to human umbilical vein endothelial cells (HUVEC). While the complete, detailed experimental protocols from the original discovery are not publicly available, this guide outlines generalized procedures based on established methods for the isolation of similar microbial metabolites and for conducting cell adhesion assays. Furthermore, this document presents the known quantitative data for this compound and discusses its structural elucidation through spectroscopic methods.
Introduction
The search for novel bioactive compounds from microbial sources remains a cornerstone of drug discovery. Streptomyces, a genus of Gram-positive bacteria, is a particularly rich source of diverse secondary metabolites with a wide range of biological activities. This compound, a member of the pyridindolol family of alkaloids, was discovered as part of a screening program for inhibitors of cell adhesion.[1] Cell adhesion is a critical process in inflammation and metastasis, making inhibitors of this process promising candidates for therapeutic development.
Discovery and Isolation of this compound
This compound was first isolated from the culture broth of Streptomyces sp. K93-0711.[1] The producing organism was identified through taxonomic studies. The isolation of this compound involves standard techniques for the extraction and purification of microbial secondary metabolites.
Fermentation
A generalized fermentation protocol for the production of alkaloids from Streptomyces is as follows:
-
Inoculum Preparation: A seed culture of Streptomyces sp. K93-0711 is prepared by inoculating a suitable liquid medium and incubating for 2-3 days.
-
Production Culture: The seed culture is then used to inoculate a larger volume of production medium. Fermentation is carried out in a fermenter with controlled temperature, pH, and aeration for a period of 5-7 days.
-
Monitoring: The production of this compound is monitored throughout the fermentation process using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Extraction and Purification
A generalized protocol for the extraction and purification of this compound from the fermentation broth is as follows:
-
Extraction: The fermentation broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an organic solvent such as ethyl acetate or n-butanol. The mycelium can also be extracted with a solvent like acetone or methanol.
-
Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to purify this compound. These steps may include:
-
Silica gel column chromatography.
-
Sephadex LH-20 column chromatography.
-
Preparative High-Performance Liquid Chromatography (HPLC).
-
The fractions are monitored by Thin Layer Chromatography (TLC) or HPLC, and those containing this compound are pooled and concentrated to yield the pure compound.
Structural Elucidation
The structure of this compound was determined through a combination of spectroscopic techniques.[1] These methods provide detailed information about the molecule's chemical formula, connectivity, and stereochemistry.
| Property | Data |
| Molecular Formula | C₁₆H₁₆N₂O₄ |
| Molecular Weight | 300.31 g/mol |
| Core Structure | β-carboline alkaloid |
| Stereochemistry | (R)-configuration |
Table 1: Physicochemical properties of this compound.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and amines.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC): To determine the carbon-hydrogen framework and the connectivity of atoms within the molecule.
Biological Activity
This compound has been shown to inhibit the adhesion of human promyelocytic leukemia (HL-60) cells to a monolayer of lipopolysaccharide (LPS)-activated human umbilical vein endothelial cells (HUVEC).[1]
| Assay | Result (IC₅₀) |
| Inhibition of HL-60 adhesion to HUVEC | 75 µg/mL |
Table 2: In vitro biological activity of this compound.
Experimental Protocol: Cell Adhesion Assay (Generalized)
The following is a generalized protocol for an HL-60 to HUVEC adhesion assay, based on standard methodologies:
-
HUVEC Culture: HUVECs are seeded in 96-well plates and cultured to form a confluent monolayer.
-
Activation: The HUVEC monolayer is treated with LPS (e.g., 1 µg/mL) for 4-6 hours to induce the expression of adhesion molecules.
-
Treatment: The activated HUVECs are then treated with varying concentrations of this compound for a specified period.
-
HL-60 Cell Labeling: HL-60 cells are labeled with a fluorescent dye (e.g., Calcein-AM).
-
Co-culture: The labeled HL-60 cells are added to the HUVEC monolayer and incubated for 1-2 hours to allow for adhesion.
-
Washing: Non-adherent HL-60 cells are removed by gentle washing with a suitable buffer.
-
Quantification: The fluorescence of the adherent HL-60 cells is measured using a fluorescence plate reader. The IC₅₀ value is calculated from the dose-response curve.
Mechanism of Action and Signaling Pathways
The precise molecular mechanism by which this compound inhibits cell adhesion has not been fully elucidated in publicly available literature. The inhibition of HL-60 cell adhesion to activated HUVECs suggests that this compound may interfere with the function of cell adhesion molecules (CAMs) on either the leukemia cells or the endothelial cells.
The process of leukocyte-endothelial adhesion is a complex cascade involving multiple signaling pathways. LPS activation of HUVECs leads to the upregulation of CAMs such as E-selectin, VCAM-1, and ICAM-1. These molecules on the endothelial cell surface bind to their respective ligands on the surface of leukocytes, such as sialyl Lewis X and integrins.
Further research is required to determine the specific molecular target(s) of this compound and the signaling pathways it modulates.
Synthesis
The first total synthesis of (R)-(-)-Pyridindolol K2 has been successfully achieved, confirming its absolute stereochemistry. This synthetic route provides a means to produce this compound and its analogs for further structure-activity relationship (SAR) studies and preclinical development.
Conclusion
This compound is a promising natural product with potential therapeutic applications in diseases characterized by excessive cell adhesion, such as inflammation and cancer metastasis. This technical guide has summarized the available information on its discovery, isolation, and biological activity. While detailed experimental protocols and a complete elucidation of its mechanism of action are not yet publicly available, the information presented here provides a solid foundation for researchers and drug development professionals interested in this novel β-carboline alkaloid. Future studies should focus on elucidating its molecular targets and signaling pathways to fully understand its therapeutic potential.
References
An In-depth Technical Guide to the Secondary Metabolites of Streptomyces coelicolor A3(2)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific public data could be retrieved for Streptomyces sp. K93-0711. This guide focuses on the well-characterized model organism, Streptomyces coelicolor A3(2), as a representative example of secondary metabolite production in the Streptomyces genus.
Introduction
Streptomyces coelicolor A3(2) is a Gram-positive, filamentous soil bacterium renowned for its complex lifecycle and its prolific production of a diverse array of secondary metabolites.[1] This organism has become a model for studying Streptomyces genetics and the regulation of antibiotic biosynthesis.[1] Its genome, sequenced in 2002, revealed over 20 biosynthetic gene clusters (BGCs) responsible for the production of these specialized compounds.[1][2] Many of these metabolites exhibit potent biological activities, including antimicrobial and anticancer properties, making S. coelicolor A3(2) a subject of intense research in the field of natural product discovery.
This technical guide provides a comprehensive overview of the core secondary metabolites produced by S. coelicolor A3(2), with a focus on quantitative data, detailed experimental protocols, and the visualization of key biosynthetic pathways.
Core Secondary Metabolites of Streptomyces coelicolor A3(2)
S. coelicolor A3(2) is known for producing several well-characterized secondary metabolites, most notably the pigmented antibiotics actinorhodin (ACT), undecylprodigiosin (RED), and coelimycin (CPK), as well as the calcium-dependent antibiotic (CDA).[1][3][4]
-
Actinorhodin (ACT): A blue-pigmented polyketide antibiotic with a benzoisochromanequinone dimer structure.[5] It is a product of a type II polyketide synthase pathway and exhibits pH-indicator properties.[5]
-
Undecylprodigiosin (RED): A red-pigmented tripyrrole antibiotic belonging to the prodiginines group.[6][7] It is synthesized via a pathway that involves both fatty acid and amino acid precursors.
-
Coelimycin (CPK): A yellow-pigmented polyketide, the biosynthesis of which is tightly regulated and often observed earlier in the growth cycle than ACT and RED.[3][8][9][10]
-
Calcium-Dependent Antibiotic (CDA): An acidic lipopeptide antibiotic that requires calcium ions for its biological activity.[11][12][13][14] Its structure includes several nonproteinogenic amino acids and a 2,3-epoxyhexanoyl fatty acid side chain.[11][15]
Quantitative Data on Secondary Metabolite Production
The production of secondary metabolites in S. coelicolor A3(2) is highly dependent on culture conditions, including media composition, pH, and growth phase. The following tables summarize some of the reported quantitative data for actinorhodin production.
| Strain | Culture Condition | Actinorhodin Yield (g/L) | Reference |
| Wild-type 1147 | Liquid GYM medium, 30°C | 0.0058 | [16] |
| Mutant C7 | Liquid GYM medium, 30°C | 0.51 | [16] |
| Mutant C8 | Liquid GYM medium, 30°C | 0.55 | [16] |
| Mutant C7 | Liquid GYM medium, 27°C | 0.63 | [16] |
| Mutant C8 | Liquid GYM medium, 27°C | 0.90 | [16] |
| Mutant Strain | Fold Increase in Actinorhodin Production vs. Wild Type | Reference |
| actR mutant | 4- to 5-fold higher | [17] |
| actAB deletion mutant | ~5-fold reduction | [17] |
Experimental Protocols
This section provides detailed methodologies for the cultivation of S. coelicolor A3(2), extraction of secondary metabolites, and quantification of actinorhodin.
Cultivation of Streptomyces coelicolor A3(2) for Secondary Metabolite Production
This protocol is adapted for the general growth and sporulation of S. coelicolor A3(2).
Materials:
-
Streptomyces coelicolor A3(2) spores
-
Soy-flour mannitol (SFM) agar plates (20 g/L mannitol, 20 g/L soy-flour, 20 g/L agar)[18]
-
Sterile deionized water
-
Sterile cotton wool
-
40 µm cut-off cell strainer[18]
-
Sterile 20% glycerol solution
Procedure:
-
Prepare a spore suspension of S. coelicolor A3(2) in sterile deionized water.
-
Spread the spore suspension onto SFM agar plates.[18]
-
Incubate the plates at 30°C for 10-14 days to allow for sporulation.[18][19]
-
Harvest the spores by scraping them from the agar surface and suspending them in sterile deionized water.[18]
-
Filter the spore suspension through sterile cotton wool or a 40 µm cell strainer to remove mycelial fragments.[18][19]
-
For long-term storage, mix the spore suspension with an equal volume of sterile 50% glycerol to a final concentration of 25% and store at -80°C. For immediate use in liquid cultures, spores can be washed and resuspended in the desired medium.
Extraction of Secondary Metabolites
This protocol describes a general method for the solvent extraction of secondary metabolites from a liquid culture of S. coelicolor A3(2).
Materials:
-
Liquid culture of S. coelicolor A3(2)
-
Ethyl acetate
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Whatman #1 filter paper[20]
Procedure:
-
Grow S. coelicolor A3(2) in a suitable liquid medium (e.g., TSB or a specialized production medium) under optimal conditions for secondary metabolite production (typically 7-10 days at 30°C with shaking).[20][21]
-
Separate the mycelium from the culture broth by centrifugation or filtration through Whatman #1 filter paper.[20]
-
To extract extracellular metabolites, transfer the culture filtrate to a separating funnel.
-
Add an equal volume of ethyl acetate to the filtrate and shake vigorously for 5-10 minutes.[20]
-
Allow the layers to separate and collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.[20]
-
Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract of extracellular metabolites.[20]
-
To extract intracellular metabolites, the mycelial biomass can be homogenized and extracted with a suitable solvent like methanol or ethyl acetate.
Quantification of Actinorhodin
This spectrophotometric method is used for the quantification of actinorhodin from liquid cultures.
Materials:
-
S. coelicolor A3(2) liquid culture sample
-
2 M KOH solution
-
Spectrophotometer
Procedure:
-
Take a 0.5 mL aliquot of the S. coelicolor A3(2) liquid culture.[16]
-
Add an equal volume (0.5 mL) of 2 M KOH to the culture sample.[16] The solution will turn blue in the presence of actinorhodin.
-
Vortex the mixture thoroughly to ensure complete extraction of the pigment.
-
Centrifuge the sample at 3,000 x g for 5 minutes to pellet the cell debris.[16]
-
Carefully transfer the supernatant to a cuvette.
-
Measure the absorbance of the supernatant at 640 nm using a spectrophotometer.[16]
-
The concentration of actinorhodin can be calculated using the molar extinction coefficient (ε) of 25,320 M⁻¹cm⁻¹ at 640 nm in 1 N KOH.[16][22]
Biosynthetic Pathways and Regulatory Networks
The production of secondary metabolites in S. coelicolor A3(2) is governed by complex biosynthetic pathways encoded by dedicated gene clusters. The expression of these clusters is tightly regulated by a hierarchical network of pathway-specific and global regulators.
Actinorhodin Biosynthetic Pathway
Actinorhodin is a type II polyketide synthesized from acetyl-CoA and seven molecules of malonyl-CoA. The pathway involves a minimal polyketide synthase (PKS) and a series of tailoring enzymes that catalyze cyclization, aromatization, oxidation, and dimerization reactions.
Caption: Simplified biosynthetic pathway of actinorhodin in S. coelicolor A3(2).
Undecylprodigiosin Biosynthetic Pathway
The biosynthesis of undecylprodigiosin is a bifurcated pathway where two different precursors, 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) and 2-undecylpyrrole (2-UP), are synthesized independently and then condensed to form the final product.
Caption: Bifurcated biosynthetic pathway of undecylprodigiosin.
Experimental Workflow for Secondary Metabolite Analysis
The following diagram illustrates a typical workflow for the analysis of secondary metabolites from S. coelicolor A3(2).
Caption: General workflow for secondary metabolite analysis.
Conclusion
Streptomyces coelicolor A3(2) remains a cornerstone for research into the biosynthesis and regulation of secondary metabolites. The wealth of genetic and biochemical information available for this model organism provides a solid foundation for understanding the complex processes that lead to the production of these valuable natural products. The protocols and pathway diagrams presented in this guide offer a starting point for researchers and drug development professionals interested in exploring the vast chemical diversity of the Streptomyces genus. Further investigation into the many "silent" or cryptic biosynthetic gene clusters within S. coelicolor A3(2) and other Streptomyces species holds the promise of discovering novel bioactive compounds with significant therapeutic potential.
References
- 1. Streptomyces coelicolor A3(2) - ActinoBase [actinobase.org]
- 2. Differences at Species Level and in Repertoires of Secondary Metabolite Biosynthetic Gene Clusters among Streptomyces coelicolor A3(2) and Type Strains of S. coelicolor and Its Taxonomic Neighbors [mdpi.com]
- 3. Frontiers | Coelimycin Synthesis Activatory Proteins Are Key Regulators of Specialized Metabolism and Precursor Flux in Streptomyces coelicolor A3(2) [frontiersin.org]
- 4. journals.plos.org [journals.plos.org]
- 5. Actinorhodin - Wikipedia [en.wikipedia.org]
- 6. bldA dependence of undecylprodigiosin production in Streptomyces coelicolor A3(2) involves a pathway-specific regulatory cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Undecylprodigiosin - Wikipedia [en.wikipedia.org]
- 8. Multi-level regulation of coelimycin synthesis in Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Coelimycin Synthesis Activatory Proteins Are Key Regulators of Specialized Metabolism and Precursor Flux in Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure, biosynthetic origin, and engineered biosynthesis of calcium-dependent antibiotics from Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of the Streptomyces coelicolor Calcium-Dependent Antibiotic by absA, Encoding a Cluster-Linked Two-Component System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Dramatic Activation of Antibiotic Production in Streptomyces coelicolor by Cumulative Drug Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Two-Step Mechanism for the Activation of Actinorhodin Export and Resistance in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Insights into Streptomyces coelicolor A3(2) growth and pigment formation with high‐throughput online monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Secondary Metabolites Produced during the Germination of Streptomyces coelicolor [frontiersin.org]
- 20. academic.oup.com [academic.oup.com]
- 21. banglajol.info [banglajol.info]
- 22. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to Pyridindolol K2: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridindolol K2 is a naturally occurring β-carboline alkaloid first isolated from the culture broth of Streptomyces sp. K93-0711.[1] As a member of the pyridindolol family, it has garnered interest within the scientific community for its potential biological activities, particularly its ability to inhibit the adhesion of human promyelocytic leukemia cells (HL-60) to endothelial cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound, along with detailed experimental protocols relevant to its study.
Chemical Structure and Properties
The chemical identity of this compound has been established through spectroscopic analysis and total synthesis.[2] It is essential to distinguish this compound from the parent compound, Pyridindolol, as they are distinct chemical entities with different molecular formulas and weights.
Based on the structure elucidated from its total synthesis, the IUPAC name for (R)-(-)-Pyridindolol K2 is [(1R)-1-[3-(hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl]ethane-1,2-diol] acetate .
The chemical structure of (R)-(-)-Pyridindolol K2 is provided below:
Figure 1: Chemical Structure of (R)-(-)-Pyridindolol K2.
Physicochemical and Spectroscopic Data
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its identification, purification, and handling in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 189756-51-2 | [1] |
| Molecular Formula | C₁₆H₁₆N₂O₄ | [1] |
| Molecular Weight | 300.31 g/mol | |
| Appearance | Amorphous powder | [1] |
| Melting Point | 123-124 °C | [2] |
| Mass Spectrometry (HR-FAB-MS) | m/z 301.1216 [M+H]⁺ (Calcd. for C₁₆H₁₇N₂O₄: 301.1188) | [1] |
| ¹H-NMR (300 MHz, MeOH-d₄) δ (ppm) | 2.13 (3H, s), 3.97 (2H, br s), 5.20 (1H, br s), 5.32 (2H, s), 7.22 (1H, t, J=7.0 Hz), 7.54 (1H, dd, J=8.0, 1.1 Hz), 7.60 (1H, d, J=8.0 Hz), 8.05 (1H, s), 8.15 (1H, d, J=8.0 Hz) | [2] |
| ¹³C-NMR (75 MHz, MeOH-d₄) δ (ppm) | 20.9, 67.0, 68.4, 76.1, 113.0, 114.3, 120.7, 122.0, 122.5, 129.6, 131.6, 134.7, 142.8, 144.2, 145.7, 172.7 | [2] |
Biological Activity: Inhibition of Cell Adhesion
The primary reported biological activity of this compound is its ability to inhibit the adhesion of HL-60 cells to a monolayer of human umbilical vein endothelial cells (HUVECs) that have been activated by lipopolysaccharide (LPS).[1] This process is a critical step in the inflammatory response, where leukocytes in the bloodstream attach to the endothelial lining of blood vessels to migrate into tissues.
This compound exhibits this inhibitory effect with an IC₅₀ value of 75 µg/mL .[1]
Proposed Mechanism of Action
While the precise molecular mechanism of this compound's anti-adhesive properties has not been fully elucidated in the available literature, the inhibition of leukocyte-endothelial cell adhesion is often mediated by the downregulation of cell adhesion molecules (CAMs) on the surface of endothelial cells. Key CAMs involved in this process include E-selectin, vascular cell adhesion molecule-1 (VCAM-1), and intercellular adhesion molecule-1 (ICAM-1). The expression of these molecules is typically upregulated by inflammatory stimuli like LPS, a process often regulated by the nuclear factor-kappa B (NF-κB) signaling pathway.
It is hypothesized that this compound may exert its effect by interfering with the NF-κB signaling cascade in endothelial cells, thereby preventing the transcriptional activation of genes encoding for E-selectin and VCAM-1.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Isolation and Purification of this compound from Streptomyces sp. K93-0711
The following protocol is based on the methodology described by Kim et al. (1997).[1]
References
Unveiling the Bioactivity of Pyridindolol K2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Pyridindolol K2, a novel alkaloid with a β-carboline skeleton, has been identified as a potential modulator of cellular adhesion, a critical process in inflammation and various disease pathologies. This technical guide provides a comprehensive overview of the currently available data on the biological activity of this compound, with a focus on its inhibitory effects on cell-cell interactions. Due to the limited publicly available research on this specific compound, this document synthesizes the foundational findings and provides a generalized experimental context for its observed activity.
Core Biological Activity
This compound was isolated from the culture broth of Streptomyces sp. K93-0711[1][2]. Its chemical formula is C16H16N2O4[1]. The primary reported biological activity of this compound is the inhibition of the adhesion of human promyelocytic leukemia cells (HL-60) to a monolayer of lipopolysaccharide (LPS)-activated human umbilical vein endothelial cells (HUVECs)[1][2].
Quantitative Data
The inhibitory potency of this compound on this cell adhesion process is summarized in the table below. This represents the sole piece of quantitative biological data currently available in the public domain.
| Compound | Biological Activity | Assay System | IC50 Value | Reference |
| This compound | Inhibition of cell adhesion | HL-60 cells on LPS-activated HUVEC monolayer | 75 µg/mL | [Kim et al., 1997][1][2] |
Postulated Mechanism of Action and Signaling Pathway
While the precise molecular mechanism of this compound has not been elucidated, its inhibitory effect on the adhesion of leukocytes (HL-60 cells) to activated endothelial cells (HUVECs) suggests interference with key signaling pathways involved in inflammation and immune responses.
The activation of endothelial cells by LPS is known to induce the expression of various cell adhesion molecules (CAMs) on the endothelial surface, such as E-selectin, VCAM-1, and ICAM-1[3][4][5]. This process is largely mediated by the activation of the nuclear factor-kappa B (NF-κB) signaling pathway[3][4][6][7][8][9]. The binding of LPS to its receptor complex on endothelial cells triggers a cascade that leads to the phosphorylation and subsequent degradation of IκB proteins. This allows for the translocation of NF-κB into the nucleus, where it induces the transcription of genes encoding for CAMs and other pro-inflammatory molecules[6][8]. These CAMs then serve as ligands for integrins and other receptors on the surface of leukocytes, facilitating their adhesion to the endothelium, a critical step in their extravasation to sites of inflammation[5][10].
Given this context, it is plausible that this compound exerts its inhibitory effect by acting on one or more points within this pathway. Potential mechanisms could include:
-
Direct inhibition of the binding of adhesion molecules on HUVECs to their counter-receptors on HL-60 cells.
-
Interference with the LPS-induced signaling cascade within the HUVECs, thereby downregulating the expression of cell adhesion molecules.
-
Modulation of the expression or function of adhesion molecules on the surface of HL-60 cells[11].
Further research is required to determine the exact mechanism of action of this compound.
Hypothetical Signaling Pathway
The following diagram illustrates the generalized NF-κB signaling pathway leading to leukocyte-endothelial cell adhesion, which is the context for the observed activity of this compound.
Caption: Generalized NF-κB signaling pathway in endothelial cells leading to leukocyte adhesion.
Experimental Protocols
While the specific protocol used for the initial discovery of this compound's activity is not detailed in the available literature, a generalized protocol for an HL-60 cell adhesion assay with LPS-activated HUVECs can be constructed based on standard methodologies[9][12].
General Protocol: HL-60 Adhesion to LPS-Activated HUVEC Monolayer
1. Cell Culture:
- HUVECs: Culture Human Umbilical Vein Endothelial Cells in endothelial cell growth medium supplemented with appropriate growth factors. Passage cells upon reaching 80-90% confluency. For the assay, seed HUVECs into 96-well plates and grow to form a confluent monolayer.
- HL-60 Cells: Culture human promyelocytic leukemia (HL-60) cells in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in suspension culture.
2. HUVEC Activation:
- Once HUVECs have formed a confluent monolayer, replace the culture medium with fresh medium containing a specific concentration of lipopolysaccharide (LPS) (e.g., 1 µg/mL).
- Incubate the cells for a period sufficient to induce the expression of adhesion molecules (typically 4-6 hours).
3. Treatment with this compound:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Create a serial dilution of this compound in the appropriate cell culture medium.
- Add the different concentrations of this compound to the HUVEC monolayer either prior to or concurrently with LPS stimulation, depending on the experimental design. Include a vehicle control (medium with the solvent at the same concentration used for the highest this compound dose).
4. HL-60 Cell Labeling (for quantification):
- Harvest HL-60 cells and wash with a suitable buffer (e.g., PBS).
- Resuspend the cells in a buffer containing a fluorescent dye (e.g., Calcein-AM).
- Incubate the cells to allow for dye uptake.
- Wash the labeled HL-60 cells to remove excess dye and resuspend in fresh medium.
5. Adhesion Assay:
- Remove the medium from the HUVEC-containing wells.
- Add the labeled HL-60 cell suspension to each well.
- Incubate for a defined period (e.g., 30-60 minutes) to allow for adhesion.
- Gently wash the wells multiple times with a buffer to remove non-adherent HL-60 cells.
6. Quantification of Adhesion:
- Measure the fluorescence intensity in each well using a fluorescence plate reader. The intensity of the fluorescence is directly proportional to the number of adherent HL-60 cells.
- Alternatively, adherent cells can be visualized and counted using a fluorescence microscope.
7. Data Analysis:
- Calculate the percentage of adhesion for each concentration of this compound relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the this compound concentration.
- Determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the cell adhesion assay.
Caption: General experimental workflow for the HL-60/HUVEC cell adhesion assay.
Conclusion and Future Directions
This compound has demonstrated inhibitory activity in a key in vitro model of leukocyte-endothelial adhesion. This finding positions it as a compound of interest for further investigation in the context of inflammatory diseases. However, the current understanding of its biological activity is in its infancy.
Future research should prioritize:
-
Elucidation of the precise molecular target and mechanism of action.
-
Investigation of its effects on the expression and function of specific adhesion molecules and components of the NF-κB signaling pathway.
-
Evaluation of its efficacy and safety in preclinical in vivo models of inflammation.
-
Structure-activity relationship (SAR) studies to identify analogs with improved potency and pharmacokinetic properties.
A more in-depth understanding of the biological activity of this compound will be crucial for assessing its therapeutic potential.
References
- 1. Pyridindolols K1 and K2, new alkaloids from Streptomyces sp. K93-0711 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. NF-κB regulation of endothelial cell function during LPS-induced toxemia and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Type-Specific Roles of NF-κB Linking Inflammation and Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differentiation-induced transmigration of HL60 cells across activated HUVEC monolayer involves E-selectin-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. tmd.ac.jp [tmd.ac.jp]
- 11. Effect of IS-741 on cell adhesion between human umbilical vein endothelial cells and HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unveiling the Action of Pyridindolol K2: A Technical Overview
For the attention of researchers, scientists, and professionals in drug development, this document provides a detailed examination of the known mechanism of action for Pyridindolol K2, a novel alkaloid compound.
Executive Summary
This compound, a β-carboline alkaloid isolated from Streptomyces sp. K93-0711, has been identified as an inhibitor of cellular adhesion.[1][2] Its primary characterized biological effect is the disruption of the adhesion process between human promyelocytic leukemia cells (HL-60) and human umbilical vein endothelial cells (HUVEC) activated by lipopolysaccharide (LPS). This document synthesizes the available data on this compound, presenting its mechanism of action, quantitative data, and the experimental context for its characterization.
Mechanism of Action: Inhibition of Cell Adhesion
This compound's mechanism of action is centered on the inhibition of cell-to-cell adhesion, a critical process in various physiological and pathological states, including inflammation and metastasis. The compound has been shown to specifically interfere with the adhesion of HL-60 cells to an endothelial monolayer that has been stimulated with LPS, a component of the outer membrane of Gram-negative bacteria that induces an inflammatory response in endothelial cells.[1][2]
While the precise molecular targets and signaling pathways modulated by this compound have not been fully elucidated in the available literature, its activity suggests an interaction with cell surface adhesion molecules or intracellular signaling cascades that regulate their expression or affinity.
Conceptual Signaling Pathway of Cell Adhesion Inhibition
The following diagram illustrates a conceptual pathway for the inhibition of leukocyte-endothelial adhesion, the process targeted by this compound.
References
Pyridinodolol K2: A Technical Review of its Isolation, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridinodolol K2 is a naturally occurring alkaloid belonging to the β-carboline class of compounds.[1] First isolated from the culture broth of Streptomyces sp. K93-0711, it presents a unique chemical scaffold that has garnered interest for its biological activities.[1] Structurally, Pyridinodolol K2 is characterized by the chemical formula C16H16N2O4.[1] This technical guide provides a comprehensive overview of the available scientific literature on Pyridinodolol K2, focusing on its isolation, total synthesis, and known biological effects, with a particular emphasis on its inhibitory action on cancer cell adhesion.
Isolation and Purification
Pyridinodolol K2 is a secondary metabolite produced by the fermentation of Streptomyces sp. strain K93-0711.[1] While the seminal paper does not provide a detailed, step-by-step protocol for its isolation, a general methodology can be inferred based on standard practices for extracting alkaloids from Streptomyces cultures.
General Experimental Protocol for Isolation
The following is a representative protocol for the isolation and purification of alkaloids from Streptomyces fermentation broth:
-
Fermentation: Streptomyces sp. K93-0711 is cultured in a suitable liquid medium under optimal conditions for secondary metabolite production.
-
Extraction: The culture broth is harvested and separated from the mycelia by centrifugation or filtration. The supernatant is then extracted with an organic solvent, such as ethyl acetate, to partition the alkaloid content.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques for the purification of Pyridinodolol K2. This typically involves:
-
Silica Gel Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., chloroform-methanol) to separate fractions based on polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing Pyridinodolol K2 are further purified using preparative HPLC with a suitable column (e.g., C18) and mobile phase to yield the pure compound.
-
The workflow for a typical isolation and purification process is depicted below:
References
An In-depth Technical Guide to Beta-Carboline Alkaloids from Microbial Sources
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of beta-carboline alkaloids derived from microbial sources, focusing on their production, isolation, characterization, and biological activities. The information is tailored for professionals in research and drug development, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant biological pathways.
Introduction to Microbial Beta-Carboline Alkaloids
Beta-carboline alkaloids are a diverse group of naturally occurring and synthetic compounds containing a tricyclic pyrido[3,4-b]indole ring system. While traditionally associated with plants and endogenous formation in animals, microorganisms are emerging as a significant and largely untapped source of these potent bioactive molecules. Microbial beta-carbolines exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and neurotropic effects, making them promising candidates for drug discovery and development. This guide delves into the technical aspects of working with these compounds from microbial origins.
Quantitative Data on Microbial Production
The production of beta-carboline alkaloids varies significantly depending on the microbial species, strain, and fermentation conditions. The following tables summarize the available quantitative data on the yields of specific beta-carboline alkaloids from various microbial sources.
Table 1: Yield of Beta-Carboline Alkaloids from Fungal Sources
| Fungal Species | Alkaloid | Yield | Fermentation Volume | Source |
| Trichoderma sp. MCCC 3A01244 | Trichocarboline A | 3.0 mg | 200 L | [1][2] |
| Trichocarboline B (enantiomeric mixture) | 10.0 mg | 200 L | [1] | |
| Trichocarboline C | 0.8 mg | 200 L | [1] | |
| Conidiobolus coronatus | Harman | Significantly higher in minimal vs. rich medium | Not specified | [3][4] |
| Norharman | Significantly higher in minimal vs. rich medium | Not specified | [3][4] |
Table 2: Yield of Beta-Carboline Alkaloids from Bacterial Sources
| Bacterial Species | Alkaloid | Yield | Fermentation Volume | Source |
| Marinactinospora thermotolerans SCSIO 00652 | Marinacarboline A-D | Not explicitly quantified, but isolated | 8 L | [5] |
Experimental Protocols
Detailed methodologies are crucial for the successful isolation and characterization of beta-carboline alkaloids from microbial cultures. The following sections provide step-by-step protocols for key experimental procedures.
This protocol is adapted from the study by Hao et al. (2022).[1][2][6]
-
Fungal Strain and Culture Medium: The deep-sea fungus Trichoderma sp. MCCC 3A01244 is used. The fungus is grown in GYP medium supplemented with various L-amino acids (L-Trp, L-Ser, L-Thr, L-Lys, L-Phe, L-Val, and L-Met) at a concentration of 2 g/L each.[1]
-
Fermentation: The culture is statically incubated in flasks at 28°C for 30 days.[1]
-
Extraction:
-
Initial Fractionation: The crude EtOAc extract is subjected to column chromatography on silica gel using a gradient elution of petroleum ether-EtOAc followed by EtOAc-MeOH to afford several primary fractions.[1]
-
Sephadex LH-20 Chromatography: The primary fractions are further separated by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the mobile phase.[1]
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is achieved by preparative HPLC on a C18 column. A typical mobile phase consists of a methanol-water gradient.[1]
This is a general protocol based on common practices for beta-carboline analysis.[7][8][9]
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis or fluorescence detector is used. For enhanced sensitivity and selectivity, an electrochemical detector or a mass spectrometer can be employed.[7][8]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase may be adjusted to optimize separation. For instance, a mobile phase of methanol:acetonitrile:0.05 mol L(-1) Na2HPO4 solution of pH 9.0 (20:20:60) has been reported.[8]
-
Detection:
-
UV Detection: Wavelengths are typically set between 254 nm and 350 nm.
-
Fluorescence Detection: Excitation and emission wavelengths are specific to the beta-carboline being analyzed. For example, harman can be detected with excitation at 300 nm and emission at 430 nm.
-
Electrochemical Detection: A glassy carbon electrode, sometimes modified with carbon nanotubes, can be used at a potential of around +900 mV versus Ag/AgCl.[8]
-
Signaling Pathways and Biosynthetic Workflows
The biological effects and formation of beta-carboline alkaloids are governed by their interactions with cellular signaling pathways and their biosynthetic routes.
Trichocarboline A, isolated from Trichoderma sp. MCCC 3A01244, has been shown to exhibit anti-pulmonary fibrosis activity by inhibiting the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway.[1][6] The proposed mechanism involves the suppression of the phosphorylation of Smad2 and Smad3, which are key downstream mediators of TGF-β signaling.[2]
The biosynthesis of the beta-carboline core of marinacarbolines in Marinactinospora thermotolerans involves a key Pictet-Spengler reaction catalyzed by the enzyme McbB.[10][11][12] This enzymatic reaction condenses L-tryptophan with an aldehyde, followed by cyclization to form the characteristic tricyclic ring structure.
Conclusion
Microorganisms represent a rich and relatively unexplored source of structurally diverse and biologically active beta-carboline alkaloids. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of these microbial metabolites. Further exploration of microbial diversity, coupled with advances in fermentation and synthetic biology, will undoubtedly lead to the discovery of novel beta-carboline alkaloids with significant pharmacological applications.
References
- 1. Frontiers | β-Carboline Alkaloids From the Deep-Sea Fungus Trichoderma sp. MCCC 3A01244 as a New Type of Anti-pulmonary Fibrosis Agent That Inhibits TGF-β/Smad Signaling Pathway [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Harman and norharman, metabolites of entomopathogenic fungus Conidiobolus coronatus (Entomopthorales), disorganize development of Galleria mellonella (Lepidoptera) and affect serotonin-regulating enzymes | PLOS One [journals.plos.org]
- 4. Harman and norharman, metabolites of entomopathogenic fungus Conidiobolus coronatus (Entomopthorales), disorganize development of Galleria mellonella (Lepidoptera) and affect serotonin-regulating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. β-Carboline Alkaloids From the Deep-Sea Fungus Trichoderma sp. MCCC 3A01244 as a New Type of Anti-pulmonary Fibrosis Agent That Inhibits TGF-β/Smad Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SPE/RP-HPLC using C1 columns: an environmentally friendly alternative to conventional reverse-phase separations for quantitation of beta-carboline alkaloids in human serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of beta-carboline alkaloids in foods and beverages by high-performance liquid chromatography with electrochemical detection at a glassy carbon electrode modified with carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural Basis for β-Carboline Alkaloid Production by the Microbial Homodimeric Enzyme McbB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of McbB, an enzyme catalyzing the β-carboline skeleton construction in the marinacarboline biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unraveling the Synthesis: A Technical Guide to the Putative Pyridindolol K2 Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridindolol K2, a naturally occurring alkaloid with a distinctive β-carboline skeleton, was first isolated from Streptomyces sp. K93-0711.[1] This class of compounds has garnered interest for its potential biological activities. While the complete biosynthetic pathway of this compound has not been experimentally elucidated in its entirety, genomic investigations of Streptomyces species have unveiled a putative biosynthetic gene cluster (BGC) that provides a strong foundation for a proposed synthetic route.[2][3] This technical guide consolidates the current understanding of the proposed this compound biosynthesis, presenting a putative pathway, a breakdown of the involved enzymatic machinery, and general experimental methodologies for its future investigation.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to commence from two primary precursors: the amino acid L-tryptophan and the simple sugar derivative, glyceraldehyde .[2] The core β-carboline structure is likely assembled through a series of enzymatic reactions orchestrated by the identified BGC.
The central step in the formation of the pyridindolol scaffold is a proposed Pictet-Spengler reaction . This reaction involves the condensation of an amine with an aldehyde or ketone, followed by ring closure. In this case, the indolethylamine moiety of tryptophan reacts with glyceraldehyde. This key reaction is catalyzed by a putative Pictet-Spenglerase (PSase) .[2][3]
Following the formation of the initial β-carboline intermediate, a series of tailoring reactions, including oxidation and reduction steps, are necessary to arrive at the final structure of this compound. The proposed BGC contains genes encoding for oxidoreductases and a dehydrogenase, which are likely responsible for these modifications.[2]
Diagram of the Proposed this compound Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound.
The Putative this compound Biosynthetic Gene Cluster
A putative BGC for pyridindolol has been identified in Streptomyces sp. ID38640.[2][3] This cluster contains several open reading frames (ORFs) that encode for the enzymes predicted to catalyze the biosynthesis. A homolog of StnK2 , a known Pictet-Spenglerase from the streptonigrin biosynthesis pathway, was identified within this cluster, further supporting the proposed mechanism.[2]
The identified gene cluster also includes genes for a FAD-binding oxidoreductase, a long-chain fatty acid-CoA ligase, an aldehyde dehydrogenase, a histidine phosphatase, and a F420-dependent oxidoreductase.[2] The precise roles and sequence of action of these enzymes in the modification of the β-carboline core to yield this compound remain to be experimentally validated.
Logical Relationship of the Proposed BGC to this compound
References
Pyridindolol K2 (CAS: 189756-51-2): A Technical Guide to its Core Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridindolol K2, a naturally occurring β-carboline alkaloid isolated from Streptomyces sp. K93-0711, has demonstrated notable biological activity, particularly in the inhibition of cancer cell adhesion—a critical process in tumor metastasis. This technical guide provides an in-depth overview of this compound, consolidating its known chemical and physical properties, and detailing the experimental framework for its primary biological function. Furthermore, this document elucidates a proposed mechanism of action and visualizes key experimental and signaling pathways to support further research and development.
Chemical and Physical Properties
This compound is a member of the β-carboline class of alkaloids, characterized by a tricyclic pyrido[3,4-b]indole ring structure. Its specific properties are summarized below.
| Property | Value | Reference |
| CAS Number | 189756-51-2 | |
| Molecular Formula | C₁₆H₁₆N₂O₄ | [1][2][3] |
| Molecular Weight | 300.31 g/mol | [1] |
| Appearance | Not explicitly stated, likely a solid | |
| Melting Point | 123-124°C | |
| Purity | ≥95% (commercially available) | [1] |
| Long Term Storage | Refer to supplier recommendations | [1] |
Spectroscopic Data:
| Type | Data |
| ¹H-NMR (300 MHz, MeOH-d₄) δ | 2.13 (3H, s), 3.97 (2H, br s), 5.20 (1H, br s), 5.32 (2H, s), 7.22 (1H, t, J=7.0 Hz), 7.54 (1H, dd, J=8.0, 1.1 Hz), 7.60 (1H, d, J=8.0 Hz), 8.05 (1H, s), 8.15 (1H, d, J=8.0 Hz) |
| ¹³C-NMR (75 MHz, MeOH-d₄) δ | 20.9, 67.0, 68.4, 76.1, 113.0, 114.3, 120.7, 122.0, 122.5, 129.6, 131.6, 134.7, 142.8, 144.2, 145.7, 172.7 |
| Mass Spectrometry (MS) m/z | 300 (M⁺) |
Biological Activity: Inhibition of Cancer Cell Adhesion
The primary reported biological activity of this compound is the inhibition of the adhesion of human promyelocytic leukemia (HL-60) cells to a monolayer of human umbilical vein endothelial cells (HUVEC) that has been activated by lipopolysaccharide (LPS).[2][3] This process is a crucial step in the metastatic cascade, where cancer cells adhere to the endothelial lining of blood vessels before extravasating into new tissues.
| Biological Activity | IC₅₀ | Cell Lines | Reference |
| Inhibition of HL-60 cell adhesion to LPS-activated HUVEC monolayer | 75 µg/mL | HL-60, HUVEC | [2][3] |
Experimental Protocols
While the original full-text experimental protocol for this compound's activity is not widely available, the following is a representative methodology for an HL-60 to HUVEC adhesion assay under LPS stimulation, based on standard protocols.
Objective: To quantify the inhibitory effect of this compound on the adhesion of HL-60 cells to an LPS-activated HUVEC monolayer.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVEC)
-
Human Promyelocytic Leukemia (HL-60) cells
-
Endothelial Cell Growth Medium
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
-
Calcein-AM (or other fluorescent cell stain)
-
Multi-well culture plates (e.g., 96-well)
-
Fluorescence microscope or plate reader
Methodology:
-
HUVEC Monolayer Preparation:
-
Seed HUVECs into multi-well plates and culture until a confluent monolayer is formed.
-
-
LPS Activation and this compound Treatment:
-
Pre-treat the confluent HUVEC monolayer with varying concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Introduce LPS (e.g., 1 µg/mL) to the wells containing the HUVEC monolayer and this compound and incubate for a period sufficient to induce adhesion molecule expression (e.g., 4-6 hours). Include appropriate controls (no LPS, no this compound).
-
-
HL-60 Cell Preparation:
-
Culture HL-60 cells in suspension.
-
Label the HL-60 cells with a fluorescent marker like Calcein-AM according to the manufacturer's protocol.
-
Wash the labeled cells to remove excess dye and resuspend in fresh medium.
-
-
Co-culture and Adhesion:
-
Remove the medium containing LPS and this compound from the HUVEC monolayer and wash gently with PBS.
-
Add the fluorescently labeled HL-60 cells to each well containing the HUVEC monolayer.
-
Incubate for a defined period (e.g., 30-60 minutes) to allow for cell adhesion.
-
-
Quantification of Adhesion:
-
Gently wash the wells with PBS to remove non-adherent HL-60 cells.
-
Quantify the number of adherent, fluorescent HL-60 cells either by capturing images with a fluorescence microscope and counting the cells or by measuring the total fluorescence in each well using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of adhesion in the presence of this compound relative to the positive control (LPS-stimulated, no inhibitor).
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.
-
Proposed Mechanism of Action
The precise molecular mechanism by which this compound inhibits HL-60 cell adhesion to HUVECs has not been definitively elucidated in the available literature. However, based on the known signaling pathways involved in LPS-induced endothelial activation and the activities of other alkaloids, a plausible mechanism can be proposed.
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of endothelial cells. It binds to Toll-like receptor 4 (TLR4) on the surface of HUVECs, initiating an intracellular signaling cascade. This cascade predominantly involves the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). Activated NF-κB translocates to the nucleus and induces the expression of various pro-inflammatory genes, including those encoding for cell adhesion molecules (CAMs) such as E-selectin, Intercellular Adhesion Molecule-1 (ICAM-1), and Vascular Cell Adhesion Molecule-1 (VCAM-1). These CAMs are then expressed on the surface of the HUVECs.
Leukocytes, such as HL-60 cells, express ligands for these CAMs (e.g., sialyl Lewis X for E-selectin, and integrins for ICAM-1 and VCAM-1). The interaction between the CAMs on the endothelial cells and their ligands on the leukocytes facilitates the adhesion of the leukocytes to the endothelium.
Given that some alkaloids have been shown to inhibit the expression of E-selectin, it is proposed that this compound may exert its inhibitory effect by interfering with the LPS-induced signaling pathway, potentially at the level of NF-κB activation or directly at the level of E-selectin gene expression. This would lead to a reduction in the density of E-selectin on the HUVEC surface, thereby diminishing the ability of HL-60 cells to adhere.
References
Methodological & Application
Total Synthesis of Pyridindolol K2: A Detailed Overview of Synthetic Strategies
Application Notes for Researchers in Drug Development
Pyridindolol K2, a naturally occurring β-carboline alkaloid isolated from Streptomyces sp. K93-0711, has garnered interest within the scientific community due to its potential biological activities, including the inhibition of cell adhesion.[1][2] The development of efficient and stereoselective total syntheses is crucial for further pharmacological evaluation and the generation of analogs with improved therapeutic properties. This document provides a detailed overview of the key total synthesis strategies for (R)-(-)-Pyridindolol K2, complete with experimental protocols and comparative data to aid researchers in the fields of medicinal chemistry and drug development.
Two primary synthetic routes have been established, each employing distinct key strategies to construct the characteristic tetracyclic core and install the chiral diol functionality. The first reported total synthesis by Choshi, Kanekiyo, and Hibino's group utilizes a thermal cyclization and a Sharpless asymmetric dihydroxylation as key steps.[3][4] A later approach, developed by Zhang and colleagues, features a novel one-pot aromatization of a tetrahydro-β-carboline derivative.[1]
These methodologies offer different advantages in terms of convergency, stereocontrol, and overall efficiency. The choice of a particular synthetic route will depend on the specific research goals, such as the need for enantiomerically pure material for biological testing or the desire to create a library of analogs for structure-activity relationship (SAR) studies.
Comparative Data of Total Synthesis Methods
The following table summarizes the key quantitative data from the published total syntheses of (R)-(-)-Pyridindolol K2, allowing for a direct comparison of the different approaches.
| Parameter | Choshi/Kanekiyo/Hibino Synthesis (2000)[3] | Zhang et al. Synthesis (2013)[1] |
| Starting Material | N-Methoxymethyl-(MOM)-3-iodoindole-2-carbaldehyde | N-tosyl-tetrahydro-β-carboline derivative |
| Overall Yield | Not explicitly stated, but a nine-step sequence is described. | Information not available in the provided snippets. |
| Enantiomeric Excess | High (via Sharpless Asymmetric Dihydroxylation) | High (chiral source: (S)-2,3-O-isopropylidene-l-glyceraldehyde) |
| Key Reactions | Thermal cyclization of an oxime, Sharpless Asymmetric Dihydroxylation, Stille coupling | One-pot aromatization of N-tosyl-tetrahydro-β-carboline |
| Number of Steps | 9 steps | Information not available in the provided snippets. |
| Specific Rotation | [α]D²³ -33.8° (c=0.195, MeOH) | Information not available in the provided snippets. |
| Melting Point | 123-124 °C (MeOH-CHCl₃) | Information not available in the provided snippets. |
| Spectroscopic Data | ¹H-NMR (300 MHz, MeOH-d₄), ¹³C-NMR (75 MHz, MeOH-d₄), MS (m/z: 300 [M⁺]) | Information not available in the provided snippets. |
Experimental Protocols
Choshi/Kanekiyo/Hibino's First Total Synthesis[3][5]
This synthesis commences from N-Methoxymethyl-(MOM)-3-iodoindole-2-carbaldehyde and proceeds through a nine-step sequence. The key transformations are the construction of the β-carboline core via thermal cyclization and the stereoselective introduction of the diol via Sharpless asymmetric dihydroxylation.
Key Experimental Protocol: Sharpless Asymmetric Dihydroxylation
This protocol describes the crucial step for establishing the stereochemistry of the diol in this compound.
-
Materials:
-
1-Ethenyl-3-acetoxymethyl-β-carboline (precursor)
-
AD-mix-β
-
t-BuOH
-
Water
-
Methanesulfonamide (if needed for improved reaction)
-
-
Procedure:
-
To a solution of 1-ethenyl-3-acetoxymethyl-β-carboline in a mixture of t-BuOH and water at 0 °C, add AD-mix-β.
-
Stir the reaction mixture vigorously at 0 °C for the specified time (typically several hours to days), monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding sodium sulfite and stirring for an additional hour.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (R)-(-)-Pyridindolol K2.
-
Zhang's Novel Asymmetric Total Synthesis[1]
This approach utilizes a novel, mild, one-pot aromatization of an N-tosyl-tetrahydro-β-carboline, with the chirality being introduced from (S)-2,3-O-isopropylidene-l-glyceraldehyde.
A detailed experimental protocol for the one-pot aromatization is not available in the provided search results. A thorough review of the full publication by Zhang et al. in Tetrahedron: Asymmetry, 2013, Vol. 24, No. 11, p. 633 would be required to provide this specific methodology.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two major synthetic strategies for this compound.
Caption: Synthetic pathway for the first total synthesis of (R)-(-)-Pyridindolol K2.
Caption: Conceptual overview of Zhang's asymmetric total synthesis of (R)-(-)-Pyridindolol K2.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Pyridindolols K1 and K2, new alkaloids from Streptomyces sp. K93-0711 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. The First Total Synthesis of (R)-(-)-Pyridindolol K2 and Its Enantiomer [chooser.crossref.org]
Application Notes and Protocols for Pyridindolol K2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridindolol K2 is a novel alkaloid compound with a β-carboline skeleton, isolated from the culture broth of Streptomyces sp. K93-0711.[1][2] This document provides a summary of its known biological activity and a generalized protocol for its investigation in cell adhesion assays. Due to the limited publicly available data on this compound, the signaling pathway and a broader range of experimental applications are not yet elucidated.
Biological Activity
This compound has been shown to inhibit the adhesion of human promyelocytic leukemia cells (HL-60) to a monolayer of lipopolysaccharide (LPS)-activated Human Umbilical Vein Endothelial Cells (HUVEC).[1][2] This inhibitory effect suggests potential applications in research areas involving cell-cell adhesion, inflammation, and oncology.
Quantitative Data
The following table summarizes the reported quantitative data for this compound's bioactivity.
| Assay | Cell Lines | Parameter | Value | Reference |
| Cell Adhesion Inhibition | HL-60 and HUVEC | IC50 | 75 µg/mL | [1][2] |
Experimental Protocol: Cell Adhesion Assay
This protocol is a generalized methodology based on the described activity of this compound.[1][2] Researchers should optimize the conditions for their specific experimental setup.
Objective: To evaluate the inhibitory effect of this compound on the adhesion of HL-60 cells to LPS-activated HUVECs.
Materials:
-
This compound
-
Human Umbilical Vein Endothelial Cells (HUVEC)
-
HL-60 cells
-
Endothelial Cell Growth Medium
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
BCECF-AM (fluorescent dye)
-
Phosphate Buffered Saline (PBS)
-
96-well microplate
Workflow Diagram:
Caption: Experimental workflow for the cell adhesion assay.
Procedure:
-
HUVEC Culture and Activation:
-
Seed HUVECs in a 96-well plate at an appropriate density and culture for 24 hours in endothelial cell growth medium.
-
Activate the confluent HUVEC monolayer by adding LPS to the medium at a final concentration of 1 µg/mL.
-
Incubate the cells for 4 hours.
-
-
HL-60 Cell Labeling and Treatment:
-
Label HL-60 cells with the fluorescent dye BCECF-AM according to the manufacturer's protocol.
-
Resuspend the labeled HL-60 cells in RPMI-1640 medium.
-
Treat the labeled HL-60 cells with varying concentrations of this compound for 30 minutes. Include a vehicle control.
-
-
Co-culture and Adhesion:
-
Wash the LPS-activated HUVEC monolayer with PBS to remove any residual LPS.
-
Add the this compound-treated (and control) HL-60 cells to the HUVEC monolayer.
-
Incubate the co-culture for 1 hour to allow for cell adhesion.
-
-
Quantification:
-
Gently wash the wells with PBS to remove non-adherent HL-60 cells.
-
Measure the fluorescence of the remaining adherent HL-60 cells using a fluorescence plate reader.
-
Calculate the percentage of adhesion for each treatment group relative to the vehicle control and determine the IC50 value.
-
Postulated Signaling Pathway
The inhibition of LPS-induced cell adhesion suggests that this compound may interfere with signaling pathways initiated by LPS in endothelial cells. A simplified, hypothetical pathway is presented below. Further research is required to validate the specific targets of this compound.
Caption: Hypothetical signaling pathway of LPS-induced cell adhesion.
Conclusion and Future Directions
This compound demonstrates inhibitory activity in a cell adhesion model, indicating its potential as a tool for studying processes dependent on cell-cell interactions. Future research should focus on:
-
Elucidating the precise molecular target(s) of this compound.
-
Investigating the specific signaling pathways modulated by this compound.
-
Evaluating the efficacy of this compound in other in vitro and in vivo models of inflammation and cancer.
Disclaimer: This document is intended for research purposes only. The provided protocols are for guidance and should be adapted and optimized by the end-user.
References
Application Notes and Protocols for Pyridindolol K2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridindolol K2 is a novel alkaloid with a β-carboline skeleton, isolated from Streptomyces sp. K93-0711. Preliminary studies have identified it as an inhibitor of cancer cell adhesion to endothelial cells, a critical process in tumor metastasis and inflammatory responses. Specifically, this compound has been shown to inhibit the adhesion of human promyelocytic leukemia (HL-60) cells to lipopolysaccharide (LPS)-activated Human Umbilical Vein Endothelial Cells (HUVECs). These application notes provide detailed protocols for designing and conducting experiments to further investigate the biological activity and mechanism of action of this compound.
Quantitative Data Summary
The primary reported bioactivity for this compound is the inhibition of HL-60 cell adhesion to LPS-activated HUVECs.
| Compound | Biological Activity | Cell Lines | IC50 |
| This compound | Inhibition of cell adhesion | HL-60 and HUVEC | 75 µg/mL |
Key Experimental Protocols
Prior to conducting detailed mechanistic studies, it is essential to determine the cytotoxic profile of this compound in the cell lines to be used. This ensures that the observed effects on cell adhesion are not a result of cell death.
Protocol 1: Cytotoxicity Assay
This protocol outlines the determination of the concentration range of this compound that is non-toxic to both HUVECs and HL-60 cells using a standard MTT assay.
Materials:
-
This compound
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Human promyelocytic leukemia (HL-60) cells
-
Endothelial Cell Growth Medium (EGM)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For HUVECs, seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
For HL-60 cells, seed 1 x 10⁴ cells per well in a 96-well plate.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the respective cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).
Protocol 2: HL-60 Adhesion to HUVEC Monolayer Assay
This protocol details the in vitro assay to measure the inhibitory effect of this compound on the adhesion of HL-60 cells to an LPS-activated HUVEC monolayer.
Materials:
-
This compound
-
HUVECs and HL-60 cells
-
EGM and RPMI-1640 media
-
Lipopolysaccharide (LPS)
-
Calcein-AM (fluorescent dye)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
HUVEC Seeding: Seed HUVECs at a density of 1 x 10⁴ cells per well in a 96-well black, clear-bottom plate and grow to confluence.
-
This compound Pre-treatment: Treat the confluent HUVEC monolayer with various non-toxic concentrations of this compound (determined from Protocol 1) for 1-4 hours.
-
LPS Activation: Add LPS (final concentration 1 µg/mL) to the wells containing this compound and incubate for 4-6 hours to induce the expression of adhesion molecules. Include a negative control (no LPS) and a positive control (LPS without this compound).
-
HL-60 Cell Labeling:
-
Incubate HL-60 cells with Calcein-AM (2 µM) for 30 minutes at 37°C.
-
Wash the cells twice with PBS to remove excess dye and resuspend in fresh RPMI-1640 medium.
-
-
Co-culture:
-
Remove the medium from the HUVEC plate.
-
Add 1 x 10⁵ labeled HL-60 cells in 100 µL of RPMI-1640 to each well.
-
Incubate for 30-60 minutes at 37°C.
-
-
Washing: Gently wash the wells three times with PBS to remove non-adherent HL-60 cells.
-
Quantification:
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm).
-
-
Data Analysis: Calculate the percentage of inhibition of cell adhesion for each concentration of this compound compared to the LPS-only control. Determine the IC50 value.
Signaling Pathways and Experimental Workflows
LPS-Induced Inflammatory Signaling in HUVECs
Lipopolysaccharide (LPS) is a component of the outer membrane of Gram-negative bacteria that potently activates endothelial cells. This activation is primarily mediated by Toll-like receptor 4 (TLR4) and can also involve RIG-I. Activation of these receptors initiates downstream signaling cascades, prominently the NF-κB and p38 MAPK pathways. These pathways converge on the nucleus to induce the transcription of various pro-inflammatory genes, including those encoding for cell adhesion molecules such as E-selectin, VCAM-1, and ICAM-1. These molecules on the surface of HUVECs are crucial for the capture and firm adhesion of leukocytes like HL-60 cells.
Caption: Hypothetical signaling pathway of this compound's inhibitory action.
Experimental Workflow for Investigating this compound
The following workflow outlines a logical progression of experiments to characterize the anti-adhesive properties of this compound.
Caption: Experimental workflow for this compound characterization.
Application Notes and Protocols for Pyridindolol K2 Solubility and Stability Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridindolol K2 is a β-carboline alkaloid that has garnered interest within the scientific community for its potential biological activities.[1][2] As with any compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This document provides detailed application notes and protocols for determining the solubility and stability of this compound, crucial parameters that influence its formulation, bioavailability, and shelf-life. These protocols are based on established methodologies for the characterization of active pharmaceutical ingredients (APIs).[3][4][5][6]
Physicochemical Properties of Pyridindolol
A summary of the known physicochemical properties of Pyridindolol is presented below. It is important to note that specific data for the K2 analogue is limited, and these values should be considered as a general reference for the parent compound.
| Property | Value | Source |
| Molecular Formula | C14H14N2O3 | [7][8] |
| Molecular Weight | 258.27 g/mol | [7][8] |
| Boiling Point | 604.3°C at 760 mmHg | [7] |
| Flash Point | 319.3°C | [7] |
| Density | 1.505 g/cm³ | [7] |
Solubility Testing Protocol
The solubility of an API is a critical factor affecting its absorption and bioavailability.[9][10] This protocol describes the determination of this compound solubility in various aqueous and organic solvents using the shake-flask method, which is a common technique for measuring thermodynamic solubility.[3]
Materials and Equipment
-
This compound (pure substance)
-
Volumetric flasks
-
Analytical balance
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC-UV or other suitable analytical instrument
-
pH meter
-
Water (deionized or distilled)
-
0.1 N HCl (pH 1.2)
-
Phosphate buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Polyethylene glycol 400 (PEG 400)
Experimental Workflow: Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Procedure
-
Preparation of Solutions: Prepare a series of vials containing the selected solvents: water, 0.1 N HCl, phosphate buffer (pH 7.4), DMSO, ethanol, methanol, and PEG 400.
-
Addition of Compound: Add an excess amount of this compound to each vial to create a suspension. The exact amount should be recorded.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (e.g., 48-72 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant. For highly soluble compounds, it may be necessary to filter the supernatant to remove any remaining solid particles.
-
Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.
-
Data Reporting: Express the solubility as mg/mL or µg/mL.
Data Presentation: Solubility of this compound
| Solvent | Temperature (°C) | pH | Solubility (mg/mL) |
| Water | 25 | ~7 | |
| 0.1 N HCl | 25 | 1.2 | |
| Phosphate Buffer | 25 | 7.4 | |
| DMSO | 25 | N/A | |
| Ethanol | 25 | N/A | |
| Methanol | 25 | N/A | |
| PEG 400 | 25 | N/A |
Stability Testing Protocol
Stability testing provides evidence on how the quality of an API varies with time under the influence of environmental factors such as temperature, humidity, and light.[4][5][6] This protocol outlines a forced degradation study and a long-term stability study for this compound.
Materials and Equipment
-
This compound (pure substance)
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Glass vials (clear and amber)
-
HPLC-UV or other suitable stability-indicating analytical method
-
Acids (e.g., 0.1 N HCl)
-
Bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
Experimental Workflow: Stability Testing
Caption: Workflow for the stability testing of this compound.
Forced Degradation Study
Forced degradation studies, or stress testing, are conducted to identify potential degradation products and degradation pathways.[6]
-
Acid and Base Hydrolysis: Dissolve this compound in 0.1 N HCl and 0.1 N NaOH. Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide. Store at room temperature for a defined period.
-
Thermal Degradation: Store solid this compound at an elevated temperature (e.g., 60°C) in a stability chamber.
-
Photostability: Expose solid this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: At appropriate time points, analyze the samples using a stability-indicating HPLC method to determine the percentage of degradation and identify any major degradation products.
Long-Term Stability Study
Long-term stability studies are performed to establish the re-test period or shelf life of an API.[4][12]
-
Storage Conditions: Store this compound in appropriate containers (e.g., amber glass vials) at the recommended long-term storage condition (e.g., 25°C/60% RH) and accelerated storage condition (e.g., 40°C/75% RH).[12]
-
Testing Frequency: For long-term studies, the frequency of testing should be sufficient to establish the stability profile. A typical schedule is every three months for the first year, every six months for the second year, and annually thereafter.[4]
-
Parameters to be Tested: At each time point, the samples should be tested for appearance, assay, and purity (degradation products).
Data Presentation: Stability of this compound
Forced Degradation Results
| Stress Condition | Duration | Temperature (°C) | % Degradation | Major Degradants (if any) |
| 0.1 N HCl | 24h | 60 | ||
| 0.1 N NaOH | 24h | 60 | ||
| 3% H₂O₂ | 24h | RT | ||
| Heat | 7 days | 60 | ||
| Light | ICH Q1B | 25 |
Long-Term Stability Results (Example for 25°C/60% RH)
| Time Point (Months) | Appearance | Assay (%) | Purity (%) |
| 0 | |||
| 3 | |||
| 6 | |||
| 9 | |||
| 12 |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. The data generated from these studies are essential for guiding formulation development, ensuring product quality, and meeting regulatory requirements for new drug candidates. It is recommended to use validated, stability-indicating analytical methods for all quantitative analyses to ensure the accuracy and reliability of the results.[4]
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Pyridindolols K1 and K2, new alkaloids from Streptomyces sp. K93-0711 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. qlaboratories.com [qlaboratories.com]
- 5. rwandafda.gov.rw [rwandafda.gov.rw]
- 6. biobostonconsulting.com [biobostonconsulting.com]
- 7. Cas 55812-46-9,Pyridindolol | lookchem [lookchem.com]
- 8. Pyridindolol | C14H14N2O3 | CID 5358591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. rheolution.com [rheolution.com]
- 11. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 12. API/Pharmaceuticals Stability Testing - Microbe [microbe.creativebiomart.net]
Application Notes and Protocols for the Quantification of Pyridindolol K2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridindolol K2, a novel β-carboline alkaloid isolated from Streptomyces sp. K93-0711, has shown potential biological activity, including the inhibition of cell adhesion. To facilitate further research and development of this compound, robust and reliable analytical methods for its quantification are essential. This document provides detailed application notes and protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography with UV and Fluorescence Detection (HPLC-UV/FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The provided protocols are based on established methods for structurally similar β-carboline and indole alkaloids and are adaptable for this compound.
Introduction to this compound and Analytical Considerations
This compound belongs to the β-carboline class of alkaloids, which are known for their diverse pharmacological activities. Accurate quantification of this compound is critical for pharmacokinetic studies, metabolism research, and quality control during drug development. The choice of analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix.
-
HPLC-UV/FLD: This technique is suitable for initial quantification, purity assessment, and analysis of relatively high concentration samples. β-carboline alkaloids typically exhibit strong UV absorbance and fluorescence, allowing for sensitive detection.
-
LC-MS/MS: This is the gold standard for bioanalytical quantification due to its high sensitivity, specificity, and ability to analyze complex biological matrices with minimal interference.
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV/FLD
This protocol is designed for the quantification of this compound in microbial culture extracts and purified samples.
2.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), analytical grade
-
Ammonium acetate, analytical grade
2.1.2. Sample Preparation (from Streptomyces Culture Broth)
-
Centrifuge 10 mL of culture broth to separate the mycelium and supernatant.
-
To the supernatant, add an equal volume of ethyl acetate and shake vigorously for 15 minutes.
-
Separate the organic layer and repeat the extraction twice.
-
Pool the organic layers and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in 1 mL of Methanol:Water (50:50, v/v) for HPLC analysis.
2.1.3. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection:
-
UV: 270 nm and 340 nm
-
Fluorescence: Excitation at 270 nm, Emission at 450 nm[1]
-
2.1.4. Method Validation Summary
The following table summarizes the expected performance characteristics of the HPLC-UV/FLD method based on data for similar alkaloids.
| Parameter | Specification |
| Linearity (R²) | > 0.999 |
| Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
Protocol 2: Bioanalytical Quantification of this compound in Plasma by LC-MS/MS
This protocol provides a highly sensitive and selective method for quantifying this compound in plasma samples, suitable for pharmacokinetic studies.
2.2.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or another β-carboline alkaloid)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Human or animal plasma (blank)
2.2.2. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of Internal Standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of Mobile Phase A for LC-MS/MS analysis.
2.2.3. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid and 2 mM Ammonium Acetate
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (Hypothetical for this compound, C16H16N2O4 - MW: 300.31):
-
This compound: Precursor ion (Q1) m/z 301.1 -> Product ion (Q3) [To be determined experimentally, e.g., by fragmentation of the indole or pyridyl rings]
-
Internal Standard: To be determined based on the selected IS.
-
2.2.4. Bioanalytical Method Validation Summary
The following table outlines the typical acceptance criteria for a bioanalytical LC-MS/MS method according to regulatory guidelines.
| Parameter | Acceptance Criteria |
| Linearity (R²) | > 0.99 |
| Range | 0.5 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10, Accuracy within ±20%, Precision < 20% |
| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (%RSD) | < 15% (< 20% at LLOQ) |
| Matrix Effect | Monitored to ensure no significant ion suppression or enhancement |
| Recovery | Consistent, precise, and reproducible |
| Stability | Assessed under various conditions (freeze-thaw, short-term, long-term) |
Data Presentation
Table 1: Comparison of HPLC-UV/FLD and LC-MS/MS Methods for this compound Quantification
| Feature | HPLC-UV/FLD | LC-MS/MS |
| Principle | UV absorbance and fluorescence | Mass-to-charge ratio |
| Selectivity | Moderate | Very High |
| Sensitivity | ng to µg range | pg to ng range |
| Matrix Tolerance | Low to moderate | High |
| Application | Purity, formulation analysis | Bioanalysis, pharmacokinetic studies |
| Instrumentation Cost | Lower | Higher |
| Throughput | Moderate | High |
Visualizations
Caption: Workflow for this compound analysis.
Caption: Potential mechanism of this compound.
References
Application Notes and Protocols: Pyridindolol K2 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridindolol K2 is a naturally occurring beta-carboline alkaloid isolated from Streptomyces sp. K93-0711. As a member of the beta-carboline family of compounds, it belongs to a class of molecules that have garnered significant interest in cancer research for their diverse biological activities. While extensive research on this compound is limited, its known biological activity points toward a potential role in interfering with processes crucial to cancer progression, particularly metastasis.
The primary established effect of this compound is the inhibition of cancer cell adhesion to endothelial cells. Specifically, it has been shown to inhibit the adhesion of human promyelocytic leukemia (HL-60) cells to lipopolysaccharide (LPS)-activated Human Umbilical Vein Endothelial Cell (HUVEC) monolayers. This inhibitory action on cell-cell adhesion suggests that this compound may have therapeutic potential in preventing the metastatic cascade, a critical area of focus in oncology drug development.
These application notes provide a summary of the available data on this compound, a hypothesized mechanism of action, and detailed protocols for key experiments to further investigate its anti-cancer properties.
Quantitative Data
The following table summarizes the reported quantitative data for the biological activity of this compound.
| Assay | Cell Lines | Parameter | Value | Reference |
| Cell Adhesion Inhibition | HL-60 and HUVEC | IC50 | 75 µg/mL | [1][2][3] |
Hypothesized Mechanism of Action in Cancer Metastasis
The process of cancer metastasis is complex, involving the detachment of cancer cells from the primary tumor, their intravasation into the bloodstream, survival in circulation, and subsequent adhesion to the endothelial lining of blood vessels at a distant site, followed by extravasation and proliferation. The inhibition of HL-60 cell adhesion to HUVECs by this compound suggests a potential interference with the critical step of cancer cell attachment to the endothelium.
This could occur through the modulation of cell adhesion molecules (CAMs) on either the cancer cells or the endothelial cells. A possible, though not yet experimentally verified, mechanism is the downregulation or functional blockade of integrins on the cancer cells or selectins on the endothelial cells, which are key mediators of this interaction. The diagram below illustrates this hypothetical mechanism.
References
Troubleshooting & Optimization
Technical Support Center: Pyridindolol K2 Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Pyridindolol K2.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the key reaction steps.
Issue 1: Low Yield in Pictet-Spengler Reaction for Tetrahydro-β-carboline Intermediate
The Pictet-Spengler reaction is a crucial step in forming the β-carboline core of this compound. Low yields are a common challenge.
| Potential Cause | Recommended Solution |
| Inefficient Iminium Ion Formation | The reaction is driven by the formation of an electrophilic iminium ion. Ensure acidic conditions are optimal. Use of a protic acid catalyst like trifluoroacetic acid (TFA) or hydrochloric acid is common.[1] For sensitive substrates, milder conditions with Lewis acids may be beneficial. |
| Suboptimal Reaction Temperature | Traditionally, this reaction is conducted with heating.[1] However, for some substrates, lower temperatures may improve selectivity and yield.[2] It is recommended to screen a range of temperatures, for example, from room temperature to the reflux temperature of the chosen solvent. |
| Incorrect Solvent Choice | Protic solvents are traditionally used, but aprotic media have been shown to provide superior yields in some cases.[1] Consider screening solvents such as dichloromethane, acetonitrile, or toluene. |
| Side Reactions | The starting materials, particularly aldehydes, can be prone to side reactions like self-condensation. Ensure the purity of the starting materials and consider adding the aldehyde slowly to the reaction mixture. |
Issue 2: Poor Yield or Incomplete Reaction in Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction is an alternative method to construct the β-carboline skeleton, which involves the cyclization of a β-arylethylamide.
| Potential Cause | Recommended Solution |
| Ineffective Dehydrating/Cyclizing Agent | The choice of reagent is critical. Common reagents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or zinc chloride (ZnCl₂).[3] The reactivity of these agents varies, and the optimal choice depends on the specific substrate. It is advisable to screen different dehydrating agents. |
| Harsh Reaction Conditions | High temperatures are often required, which can lead to substrate decomposition.[3] Explore milder conditions, such as using triphenyl phosphite-bromine or other modern reagents that allow for lower reaction temperatures.[3] |
| Electron-Poor Aromatic Ring | The cyclization is an electrophilic aromatic substitution. If the indole nucleus is substituted with electron-withdrawing groups, the reaction will be less efficient.[1] In such cases, stronger activating conditions or alternative synthetic routes may be necessary. |
| Steric Hindrance | Bulky substituents on the tryptamine or the acyl group can hinder the cyclization. Molecular modeling can help to assess potential steric issues. If steric hindrance is a problem, redesigning the synthetic route to introduce bulky groups at a later stage might be necessary. |
Issue 3: Difficulty in the Aromatization of the Tetrahydro-β-carboline Ring
The final step in forming the aromatic β-carboline ring is an oxidation reaction.
| Potential Cause | Recommended Solution |
| Inefficient Oxidizing Agent | A variety of oxidizing agents can be used, such as potassium permanganate (KMnO₄) or palladium on carbon (Pd/C) with a hydrogen acceptor.[4][5] The choice of oxidant should be compatible with the functional groups present in the molecule. Harsh oxidants may lead to undesired side reactions. |
| Incomplete Reaction | Monitor the reaction progress carefully using techniques like TLC or LC-MS. If the reaction stalls, adding a fresh portion of the oxidizing agent might help to drive it to completion. |
| Product Degradation | The fully aromatic β-carboline may be sensitive to the reaction conditions. It is important to work up the reaction as soon as it is complete to avoid degradation of the product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the β-carboline core of this compound?
A1: The most prevalent methods for constructing the β-carboline skeleton are the Pictet-Spengler reaction and the Bischler-Napieralski reaction.[4] The Pictet-Spengler reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by cyclization.[1] The Bischler-Napieralski reaction utilizes the cyclization of an N-acylated tryptamine derivative.[3]
Q2: How can I improve the yield of the Pictet-Spengler reaction?
A2: To improve the yield, you can optimize several factors. Ensure the use of an effective acid catalyst to promote iminium ion formation.[1] Screen different solvents, as aprotic media can sometimes give better yields.[1] Temperature is also a critical parameter to optimize. Additionally, using a more reactive N-acyliminium ion intermediate can lead to higher yields under milder conditions.[1][6]
Q3: What are the key considerations for the Bischler-Napieralski reaction in the context of this compound synthesis?
A3: Key considerations include the choice of a suitable dehydrating agent (e.g., POCl₃, P₂O₅), as this significantly impacts the reaction's success.[3] The electronic nature of the indole ring is also important; electron-donating groups facilitate the cyclization.[1] Careful control of the reaction temperature is crucial to prevent substrate decomposition.[3]
Q4: Are there any alternative methods for synthesizing the pyridine ring of the β-carboline?
A4: Yes, besides the classical methods, modern synthetic approaches include transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, which can be used to construct the pyridine ring.[4] Other methods involve cycloaddition reactions and various cascade or domino reactions.[4]
Q5: What are some common challenges in the final aromatization step?
A5: A primary challenge is finding an oxidizing agent that is effective for the aromatization without causing unwanted side reactions or degradation of the product.[4] It is important to choose an oxidant that is compatible with the other functional groups in the molecule. Over-oxidation or reaction with other parts of the molecule can be a problem with harsh oxidizing agents. Careful monitoring of the reaction is key to obtaining a good yield of the desired aromatic β-carboline.
Experimental Protocols
Protocol 1: General Procedure for Pictet-Spengler Reaction
-
Dissolve the tryptamine derivative (1 equivalent) in a suitable solvent (e.g., dichloromethane or toluene).
-
Add the aldehyde or ketone (1-1.2 equivalents).
-
Add the acid catalyst (e.g., trifluoroacetic acid, 1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature or heat to reflux, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Bischler-Napieralski Reaction
-
To a solution of the N-acylated tryptamine (1 equivalent) in an anhydrous solvent (e.g., acetonitrile or toluene), add the dehydrating agent (e.g., POCl₃, 2-3 equivalents) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with a strong base (e.g., concentrated ammonium hydroxide) to a pH of 8-9.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizations
Caption: Pictet-Spengler reaction workflow for this compound synthesis.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Isolation of Pyridindolol K2
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the isolation of Pyridindolol K2, a β-carboline alkaloid with potential therapeutic applications. The information is presented in a question-and-answer format to directly address common challenges and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its source?
This compound is a β-carboline alkaloid with the molecular formula C₁₆H₁₆N₂O₄. It is a secondary metabolite isolated from the fermentation broth of Streptomyces sp. K93-0711. Structurally, it is part of the broader family of indole alkaloids.
Q2: What are the main challenges in isolating this compound?
The primary challenges in isolating this compound from Streptomyces fermentation broth are typical for microbial natural product purification and include:
-
Low Titer: this compound is often produced in low concentrations in the fermentation broth, requiring large culture volumes to obtain sufficient material.
-
Complex Mixture: The fermentation broth contains a complex mixture of other secondary metabolites, proteins, polysaccharides, and residual media components, some of which may have similar chemical properties to this compound, making separation difficult.
-
Compound Stability: As a β-carboline alkaloid, this compound may be sensitive to changes in pH and prolonged exposure to light, potentially leading to degradation during the lengthy extraction and purification process.
-
Co-eluting Impurities: Structurally similar alkaloids produced by the Streptomyces strain can co-elute with this compound during chromatographic separation, requiring high-resolution techniques to achieve high purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | Inefficient extraction from the fermentation broth. | - Adjust the pH of the broth to an acidic range (e.g., pH 3-4) before solvent extraction to ensure the alkaloid is in its salt form and more soluble in the aqueous phase, then basify to facilitate extraction into an organic solvent.- Use a sequence of solvents with varying polarities (e.g., ethyl acetate followed by n-butanol) to extract a broader range of metabolites.- Employ solid-phase extraction (SPE) with a suitable resin (e.g., C18) to concentrate the target compound from the clarified broth. |
| Multiple Spots/Peaks on TLC/HPLC of Purified Fraction | Co-eluting impurities with similar polarity. | - Optimize the mobile phase for your chromatography. For reverse-phase HPLC, try a shallower gradient of acetonitrile or methanol in water.- Use a different stationary phase. If using C18, consider a phenyl-hexyl or cyano column for alternative selectivity.- Employ orthogonal purification techniques. For example, follow reverse-phase HPLC with normal-phase chromatography or size-exclusion chromatography. |
| Degradation of this compound during Purification | pH instability or photosensitivity. | - Buffer all aqueous solutions to maintain a stable pH, avoiding strongly acidic or basic conditions for extended periods.- Protect the sample from light by using amber vials and covering glassware with aluminum foil.- Work at reduced temperatures (e.g., 4°C) whenever possible to minimize degradation. |
| Broad or Tailing Peaks in HPLC | Poor interaction with the stationary phase or column overload. | - Ensure the sample is fully dissolved in the mobile phase before injection.- Reduce the sample concentration or injection volume.- Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase to improve the peak shape of basic compounds like alkaloids. |
| Irreproducible Retention Times | Fluctuations in mobile phase composition, temperature, or column equilibration. | - Ensure the mobile phase is thoroughly mixed and degassed.- Use a column oven to maintain a constant temperature.- Equilibrate the column with a sufficient volume of the initial mobile phase before each injection. |
Experimental Protocols
The following are generalized protocols for the isolation of β-carboline alkaloids from Streptomyces fermentation broth, which can be adapted for this compound.
Protocol 1: Solvent Extraction and Preliminary Purification
-
Fermentation and Biomass Separation:
-
Culture Streptomyces sp. K93-0711 in a suitable production medium (e.g., ISP2 broth) under optimal conditions for secondary metabolite production.[1]
-
After the fermentation period (typically 7-10 days), separate the mycelium from the culture broth by centrifugation or filtration. The supernatant is the primary source of extracellular this compound.
-
-
Solvent Extraction of the Supernatant:
-
Adjust the pH of the supernatant to approximately 9-10 with a base (e.g., ammonium hydroxide).
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Acid-Base Partitioning for Alkaloid Enrichment:
-
Dissolve the crude extract in a 5% acetic acid solution.
-
Wash the acidic solution with a non-polar solvent like hexane to remove neutral and weakly acidic impurities.
-
Adjust the pH of the aqueous layer to 9-10 with a base.
-
Extract the now basic aqueous layer three times with an equal volume of dichloromethane or chloroform.
-
Combine the organic layers and concentrate to dryness to yield an alkaloid-enriched fraction.
-
Protocol 2: Chromatographic Purification
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Dissolve the alkaloid-enriched fraction in a minimal amount of the initial mobile phase.
-
Load the sample onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane or chloroform).
-
Elute the column with a stepwise or linear gradient of increasing polarity, for example, a chloroform-methanol gradient.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol 95:5) and a UV lamp for visualization.
-
Pool fractions containing the compound of interest based on the TLC profile.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Dissolve the partially purified fraction in the HPLC mobile phase.
-
Purify the target compound using a preparative reverse-phase C18 column.
-
A typical mobile phase could be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Monitor the elution profile with a UV detector at a wavelength where this compound shows maximum absorbance.
-
Collect the peak corresponding to this compound and confirm its purity by analytical HPLC.
-
Quantitative Data
The following table presents representative data for the isolation of indole alkaloids from a Streptomyces species, which can serve as a benchmark for the isolation of this compound.[1]
| Purification Step | Starting Material (g) | Product (mg) | Yield (%) | Purity (%) |
| Crude Ethyl Acetate Extract | 10.5 (from 6L broth) | - | - | <5 |
| Alkaloid-Enriched Fraction | 2.1 | - | - | ~20 |
| Silica Gel Chromatography Pool | 0.5 | - | - | ~60 |
| Preparative HPLC | 50 (from silica pool) | 2.1 | 4.2 | >95 |
Note: This data is for a different indole alkaloid and should be used as a general reference.
Signaling Pathway and Experimental Workflow
NF-κB Signaling Pathway Inhibition by β-Carboline Alkaloids
Some β-carboline alkaloids have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3] This inhibition is often achieved by targeting the IκB kinase (IKK) complex, which is a key regulator of NF-κB activation.[2][3][4]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for this compound Isolation
The following diagram illustrates the general workflow for the isolation and purification of this compound from a Streptomyces fermentation culture.
Caption: General experimental workflow for this compound isolation.
References
- 1. Targeted Isolation of Indole Alkaloids from Streptomyces sp. CT37 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beta-Carboline alkaloid suppresses NF-kappaB transcriptional activity through inhibition of IKK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. embopress.org [embopress.org]
Technical Support Center: Overcoming Pyridindolol K2 Solubility Challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with Pyridindolol K2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a β-carboline alkaloid with the chemical formula C16H16N2O4, isolated from Streptomyces sp.[1][2] It has been identified as an inhibitor of the adhesion of HL-60 cells to human umbilical vein endothelial cells (HUVEC) monolayers, a key process in inflammatory responses.[1][2][3] Public chemical databases often list its aqueous solubility as "not available," which suggests it is poorly soluble in water, a common characteristic for this class of compounds.[4]
Q2: I am having trouble dissolving this compound in aqueous buffers for my cell-based assays. What are the recommended starting solvents?
Due to its hydrophobic nature, this compound is expected to have low solubility in aqueous solutions. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous experimental medium.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating initial stock solutions of poorly soluble compounds for in vitro studies.[4][5]
-
Alternative Organic Solvents: Based on the general solubility of β-carboline alkaloids, other organic solvents like methanol or ethanol can also be considered.[4][6]
Q3: What is the maximum concentration of DMSO that is safe for my cell cultures?
High concentrations of DMSO can be toxic to cells. For most cell lines, it is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize cytotoxic effects.[7] Always include a vehicle control (medium with the same final DMSO concentration as your experimental samples) in your experiments to account for any effects of the solvent itself.
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?
Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several strategies to address this:
-
Step-wise Dilution: Avoid adding the concentrated DMSO stock directly to a large volume of aqueous buffer. Instead, perform serial dilutions, gradually decreasing the DMSO concentration.[7]
-
Use of a Surfactant: Incorporating a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your final buffer can help maintain the compound's solubility.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[8][9]
-
Preparation of a Lipid-Based Formulation: For in vivo studies or specific in vitro systems, formulating this compound in a lipid-based system can significantly enhance its solubility and bioavailability.[10][11][12]
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
Possible Cause: Precipitation of this compound in the assay medium, leading to variable effective concentrations.
Troubleshooting Steps:
-
Visual Inspection: Before adding to cells, carefully inspect your final diluted solution of this compound for any visible precipitate. Hold it up to a light source or check under a microscope.
-
Solubility Test: Determine the practical solubility limit in your specific assay medium. Prepare a series of dilutions and observe the concentration at which precipitation occurs.
-
Optimize Dilution Protocol: If precipitation is observed, implement the step-wise dilution protocol described in the FAQs and detailed in the Experimental Protocols section.
-
Consider Solubility Enhancers: If precipitation persists at your desired concentration, explore the use of solubility enhancers like cyclodextrins as outlined in the protocols below.
Issue 2: Low Bioavailability in Animal Studies
Possible Cause: Poor absorption from the gastrointestinal tract due to low aqueous solubility.
Troubleshooting Steps:
-
Particle Size Reduction: While challenging on a lab scale, reducing the particle size of the solid compound (micronization) can improve the dissolution rate.[10][13]
-
Formulation Strategies:
-
Lipid-Based Formulations: Formulate this compound in a self-emulsifying drug delivery system (SEDDS) or a simple oil solution. These formulations can improve absorption by presenting the drug in a solubilized state in the gut.[14]
-
Solid Dispersions: Create a solid dispersion of this compound in a hydrophilic polymer. This technique enhances the dissolution rate by dispersing the drug at a molecular level within the carrier.[15][16]
-
Data Presentation: Solubility Enhancement Strategies
The following table summarizes hypothetical quantitative data to illustrate the potential improvements in aqueous solubility of this compound using different enhancement techniques.
| Method | Solvent System | Apparent Solubility (µg/mL) | Fold Increase |
| Control | Phosphate-Buffered Saline (PBS), pH 7.4 | ~1.5 | 1x |
| Co-solvency | PBS with 0.5% DMSO | ~15 | 10x |
| Cyclodextrin | PBS with 10 mM HP-β-CD | ~75 | 50x |
| Solid Dispersion | PBS (from a 1:10 drug:PVP K30 solid dispersion) | ~150 | 100x |
Note: These values are illustrative examples to demonstrate the relative efficacy of each method and are not based on experimental data for this compound.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in aqueous media.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).
-
Cap the tube tightly and vortex thoroughly for 2-5 minutes until the powder is completely dissolved. A brief sonication in a water bath can assist if necessary.
-
Store the stock solution at -20°C, protected from light and moisture. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.[7]
Protocol 2: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare an aqueous solution of this compound using HP-β-CD to form an inclusion complex.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Target aqueous buffer (e.g., PBS, pH 7.4)
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Methodology:
-
Prepare the desired concentration of HP-β-CD solution in the aqueous buffer (e.g., 10 mM, 50 mM).
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the suspension vigorously at room temperature for 24-48 hours, protected from light.
-
After equilibration, allow the solution to stand to let the undissolved material settle.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved this compound.
-
The filtrate is your saturated solution of the this compound:HP-β-CD inclusion complex. The concentration can be determined using a validated analytical method like HPLC-UV.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate of this compound by creating a solid dispersion with a hydrophilic polymer.
Materials:
-
This compound
-
A hydrophilic polymer (e.g., polyvinylpyrrolidone K30 (PVP K30) or Soluplus®)
-
A volatile organic solvent in which both drug and polymer are soluble (e.g., methanol or a mixture of dichloromethane/methanol)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Determine the desired drug-to-polymer ratio (e.g., 1:5, 1:10 w/w).
-
Dissolve the calculated amounts of this compound and the polymer in a suitable volume of the organic solvent in a round-bottom flask.
-
Ensure complete dissolution of both components.
-
Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature well below the boiling point of the solvent (e.g., 40°C).
-
Continue evaporation until a thin, solid film is formed on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at a moderate temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.
-
Scrape the resulting solid from the flask and gently grind it to a fine powder. Store in a desiccator.
Visualizations
Signaling Pathway
This compound has been shown to inhibit the adhesion of HL-60 cells to HUVECs.[1][2] This process is a critical step in the inflammatory cascade and involves a sequence of interactions between adhesion molecules on both cell types. The diagram below illustrates a generalized signaling pathway for leukocyte-endothelial adhesion.
Caption: Generalized pathway of leukocyte-endothelial cell adhesion inhibited by this compound.
Experimental Workflow
The following workflow diagram outlines the logical steps for troubleshooting this compound solubility issues for in vitro experiments.
Caption: Troubleshooting workflow for dissolving this compound for in vitro assays.
Logical Relationship Diagram
This diagram illustrates the relationship between the core problem (poor solubility) and the various strategic solutions.
Caption: Relationship between this compound's solubility problem and potential solutions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. β-Carboline - Wikipedia [en.wikipedia.org]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Recent Advances in the Synthesis of β-Carboline Alkaloids [mdpi.com]
- 9. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. ijmsdr.org [ijmsdr.org]
- 14. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Pyridindolol K2 Dosage for Cell Culture: A Technical Guide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Pyridindolol K2 in cell culture. Due to the limited publicly available data on this compound, this guide focuses on providing a framework for systematic dosage optimization and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a beta-carboline alkaloid isolated from the culture broth of Streptomyces sp. K93-0711.[1][2] Its primary reported biological activity is the inhibition of adhesion of HL-60 cells to a monolayer of LPS-activated Human Umbilical Vein Endothelial Cells (HUVECs).[1][2]
Q2: Is there a recommended starting dosage for this compound in cell culture?
There is no established universal starting dosage for this compound across different cell lines. The only published data indicates an IC50 of 75 µg/mL for the inhibition of HL-60 cell adhesion to HUVECs.[1][2] For a new cell line, it is crucial to perform a dose-response experiment to determine the optimal concentration.
Q3: How should I prepare a stock solution of this compound?
As this compound is an alkaloid, its solubility may be limited in aqueous solutions. A common practice for similar compounds is to dissolve them in a sterile organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mg/mL). This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations. It is critical to ensure the final concentration of the organic solvent in the culture medium is non-toxic to the cells (typically ≤ 0.1-0.5% v/v).
Troubleshooting Guide
Issue 1: I am observing high levels of cell death even at low concentrations of this compound.
-
Possible Cause 1: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration in your final culture volume.
-
Solution: Prepare a vehicle control experiment with the same concentration of the solvent alone to assess its toxicity. Ensure the final solvent concentration is within the recommended non-toxic range for your specific cell line.
-
-
Possible Cause 2: High Sensitivity of the Cell Line. Your cell line may be particularly sensitive to this compound.
-
Solution: Expand the lower range of your dose-response experiment. Test concentrations significantly lower than the published IC50 value.
-
Issue 2: The this compound is precipitating out of the cell culture medium.
-
Possible Cause: Poor Solubility. The concentration of this compound may exceed its solubility limit in the aqueous culture medium.
-
Solution: Try preparing the final dilutions immediately before adding them to the cells. Gently warm the medium to 37°C before adding the diluted compound. If precipitation persists, consider using a lower starting concentration or exploring the use of a different, biocompatible solvent or a solubilizing agent (after verifying its compatibility with your experimental setup).
-
Issue 3: I am not observing any effect of this compound on my cells.
-
Possible Cause 1: Insufficient Concentration or Incubation Time. The concentrations tested may be too low to elicit a response, or the incubation time may be too short.
-
Solution: Increase the concentration range and/or the duration of the treatment.
-
-
Possible Cause 2: Cell Line Resistance or Inapplicable Assay. The specific biological process you are measuring may not be affected by this compound in your chosen cell line.
-
Solution: Re-evaluate the expected mechanism of action. Given its known effect on cell adhesion, consider assays that measure this process, such as a cell adhesion assay.
-
Experimental Protocols
Protocol 1: Determining the Optimal Dosage of this compound using a Dose-Response Assay
This protocol outlines a general method to determine the cytotoxic concentration 50 (CC50) of this compound on an adherent cell line using a colorimetric assay like the MTT assay.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound
-
Sterile DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of this compound Dilutions:
-
Prepare a 10 mg/mL stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µg/mL).
-
Prepare a vehicle control with the highest concentration of DMSO used in the dilutions.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add 100 µL of the prepared this compound dilutions and the vehicle control to the respective wells.
-
Include a "no treatment" control with fresh medium only.
-
Incubate the plate for a duration relevant to your experimental goals (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Gently pipette to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis:
-
Normalize the absorbance values to the "no treatment" control.
-
Plot the cell viability (%) against the log of the this compound concentration.
-
Use a non-linear regression analysis to determine the CC50 value.
-
Data Presentation
Table 1: Published Data on this compound Activity
| Compound | Cell Lines | Assay | IC50 | Reference |
| This compound | HL-60 and HUVEC | Inhibition of cell adhesion | 75 µg/mL | [1][2] |
Visualizations
Signaling Pathways and Workflows
References
troubleshooting Pyridindolol K2 experimental variability
Welcome to the technical support resource for Pyridindolol K2. This guide provides answers to frequently asked questions, detailed experimental protocols, and troubleshooting advice to help you achieve consistent and reliable results in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the use of this compound.
Question 1: Why am I observing significant variability in the IC50 value of this compound across different experiments?
Answer: Variability in IC50 values is a common issue that can stem from several factors related to experimental setup and execution.
-
Cell Density: The number of cells seeded per well can significantly impact the calculated IC50. Higher cell densities may require higher concentrations of the compound to achieve the same effect. We recommend optimizing cell seeding density and keeping it consistent across all experiments.
-
Compound Stability: this compound is sensitive to repeated freeze-thaw cycles. Prepare single-use aliquots of your stock solution to maintain its potency. The compound is stable for up to 3 months when stored at -80°C. In aqueous media at 37°C, its half-life is approximately 24 hours.
-
Assay Incubation Time: The duration of drug exposure can alter the apparent IC50 value. Ensure you are using a consistent incubation time as specified in your validated protocol. For most cell lines, a 72-hour incubation period is recommended for cell viability assays.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to this compound, reducing its effective concentration. If you observe discrepancies, consider reducing the serum percentage during treatment or using a serum-free medium for the duration of the exposure, if compatible with your cell line.
Question 2: My Western blot results do not show the expected decrease in phosphorylated Akt (p-Akt Ser473) or p-S6K (Thr389) after treatment. What is the issue?
Answer: This suggests a problem with either the treatment protocol or the Western blot procedure itself. This compound is a potent inhibitor of the PI3K/mTOR signaling pathway.
-
Treatment Duration and Concentration: Inhibition of downstream targets like Akt and S6K can be transient. We recommend a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal time point for observing maximal inhibition in your specific cell model. Ensure the concentration used is at least 5-10 times the expected IC50 for target inhibition.
-
Lysate Preparation: Rapid processing of cell lysates is critical for preserving phosphorylation states. Always use fresh lysis buffer supplemented with a cocktail of phosphatase and protease inhibitors. Keep samples on ice at all times.
-
Antibody Quality: Verify the specificity and optimal dilution of your primary antibodies for p-Akt and p-S6K. Run positive and negative controls (e.g., stimulated and unstimulated cells) to ensure the antibodies are performing as expected.
Question 3: this compound is precipitating out of my cell culture medium upon dilution. How can I improve its solubility?
Answer: this compound has limited aqueous solubility. Precipitation can lead to inaccurate dosing and inconsistent results.
-
Stock Solution: Ensure your stock solution is fully dissolved in 100% DMSO before preparing aqueous dilutions. The maximum recommended stock concentration is 50 mM.
-
Working Dilution: When diluting the DMSO stock into your culture medium, do not exceed a final DMSO concentration of 0.5%. Higher concentrations can be toxic to cells and may promote compound precipitation.
-
Dilution Method: Add the compound to the medium in a stepwise manner and vortex gently between dilutions. Pre-warming the culture medium to 37°C before adding the compound can sometimes aid in solubility.
Quantitative Data Summary: IC50 Values
The following table summarizes the mean IC50 values for this compound against various cancer cell lines and isolated kinases. These values were determined under standardized assay conditions and should be used as a reference.
| Target | Assay Type | Mean IC50 (nM) | Standard Deviation (nM) |
| Cell Lines | |||
| MCF-7 (Breast) | Cell Viability (72h) | 150 | 25 |
| U-87 MG (Glioblastoma) | Cell Viability (72h) | 95 | 18 |
| A549 (Lung) | Cell Viability (72h) | 210 | 35 |
| PC-3 (Prostate) | Cell Viability (72h) | 120 | 22 |
| Isolated Kinases | |||
| PI3Kα | Biochemical Assay | 5 | 1.2 |
| PI3Kδ | Biochemical Assay | 8 | 2.1 |
| mTORC1 | Biochemical Assay | 15 | 3.5 |
| DNA-PK | Biochemical Assay | 25 | 5.0 |
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium from a 10 mM DMSO stock. Ensure the final DMSO concentration in the well does not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle control) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for Pathway Analysis
-
Treatment & Lysis: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat with this compound at the desired concentrations for the determined time period. Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 4-12% Bis-Tris polyacrylamide gel and run until the dye front reaches the bottom.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with this compound inhibition points.
Caption: Standard workflow for a cell viability (MTT) assay.
Caption: Troubleshooting flowchart for variable IC50 results.
preventing Pyridindolol K2 degradation in solution
Welcome to the technical support center for Pyridindolol K2. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the handling and stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known activity?
This compound is an alkaloid antibiotic isolated from Streptomyces sp. K93-0711.[1][2][3][4] It possesses a β-carboline skeleton and has been shown to inhibit the adhesion of HL-60 cells to LPS-activated HUVEC monolayers.[1][2]
Q2: What are the general recommendations for storing this compound?
While specific long-term storage conditions for this compound are not extensively documented in publicly available literature, general best practices for similar alkaloid compounds suggest storing it as a solid at -20°C or lower, protected from light and moisture. For solutions, it is recommended to prepare them fresh for each experiment. If short-term storage of a solution is necessary, it should be kept at -20°C or -80°C.
Q3: What are the likely factors that could cause degradation of this compound in solution?
Based on the chemical structure of this compound, which includes a β-carboline core, potential factors contributing to its degradation in solution include:
-
pH: Both highly acidic and alkaline conditions can potentially lead to hydrolysis or rearrangement of the molecule.
-
Oxidation: The indole nucleus can be susceptible to oxidation, which may be accelerated by exposure to air (oxygen), metal ions, or other oxidizing agents.
-
Light: Compounds with aromatic ring systems, like this compound, are often sensitive to UV and visible light, which can induce photochemical degradation.
-
Temperature: Elevated temperatures will generally increase the rate of all chemical degradation pathways.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in experimental settings.
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity in experiments. | Degradation of this compound in the stock solution or experimental buffer. | 1. Prepare fresh stock solutions of this compound for each experiment.2. If using a stored stock solution, perform a quality control check (e.g., HPLC-UV) to assess its integrity.3. Evaluate the pH and composition of your experimental buffer for compatibility with this compound. Consider performing a stability study in your buffer (see Experimental Protocols). |
| Precipitation of this compound in aqueous solution. | Low aqueous solubility of the compound. | 1. Ensure the final concentration of the organic solvent used to dissolve this compound is compatible with your aqueous buffer.2. Consider using a different co-solvent or a solubilizing agent, but first verify its compatibility with your experimental system.3. Sonication may help to dissolve the compound, but avoid excessive heating. |
| Discoloration of this compound solution. | Oxidation or other forms of chemical degradation. | 1. Protect the solution from light by using amber vials or wrapping containers in aluminum foil.2. De-gas your solvent/buffer with nitrogen or argon before preparing the solution to minimize dissolved oxygen.3. Avoid sources of metal ion contamination in your buffers and containers. |
Experimental Protocols
Protocol 1: Assessing the pH Stability of this compound
This protocol provides a framework for determining the stability of this compound at different pH values.
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-10).
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol). Dilute the stock solution into each of the prepared buffers to a final concentration of 10 µM.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C) and protect them from light.
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take an aliquot from each solution.
-
Analysis: Analyze the concentration of the remaining this compound in each aliquot using a suitable analytical method, such as HPLC-UV.
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH to determine the degradation rate.
Hypothetical pH Stability Data for this compound
| pH | % Remaining after 24h at 37°C |
| 3.0 | 75% |
| 5.0 | 95% |
| 7.0 | 98% |
| 9.0 | 80% |
Protocol 2: Evaluating the Photostability of this compound
This protocol is designed to assess the impact of light exposure on the stability of this compound.
-
Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 10 µM).
-
Sample Division: Divide the solution into two sets of clear and amber vials.
-
Light Exposure: Expose one set of clear vials to a controlled light source (e.g., a photostability chamber with a defined light intensity) for a set duration. Keep the amber vials protected from light as a control.
-
Analysis: After the exposure period, analyze the concentration of this compound in both the light-exposed and control samples using HPLC-UV.
-
Comparison: Compare the concentration of this compound in the exposed samples to the control samples to determine the extent of photodegradation.
Hypothetical Photostability Data for this compound
| Condition | % Remaining after 8h exposure |
| Dark Control (Amber Vial) | 99% |
| Light Exposed (Clear Vial) | 65% |
Visualizations
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Pyridindolols K1 and K2, new alkaloids from Streptomyces sp. K93-0711 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound丨189756-51-2丨Others-HuiDaCollection丨Dedicated to the establishment of a compound library of comprehensive intermediates and active ingredients [huidacollection.com]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Investigating Off-Target Effects of Pyridindolol K2 and Other Novel Bioactive Compounds
Disclaimer: There is currently a significant lack of publicly available scientific literature regarding the off-target effects of Pyridindolol K2. The information is limited to its isolation from Streptomyces sp. K93-0711 and its inhibitory effect on the adhesion of HL-60 cells to LPS-activated HUVEC monolayers.[1][2] This guide provides general troubleshooting strategies and experimental protocols applicable to the characterization of novel compounds with unknown off-target profiles, using this compound as a case study.
Frequently Asked Questions (FAQs) for Characterizing Novel Bioactive Compounds
Q1: What is this compound and what is its known biological activity?
This compound is a beta-carboline alkaloid isolated from Streptomyces sp. K93-0711.[2] Its only reported biological activity is the inhibition of HL-60 (human promyelocytic leukemia cell line) adhesion to lipopolysaccharide (LPS)-activated Human Umbilical Vein Endothelial Cells (HUVECs) with an IC50 of 75 µg/ml.[1]
Q2: Why is it crucial to investigate the off-target effects of a novel compound like this compound?
Investigating off-target effects is critical for several reasons:
-
Safety and Toxicity: Off-target interactions are a primary cause of adverse drug reactions and toxicity.
-
Mechanism of Action: Understanding the full binding profile can help elucidate the true mechanism of the observed phenotype and reveal unexpected biological activities.
-
Lead Optimization: Identifying and mitigating off-target effects is a key step in optimizing a lead compound during drug development.
-
Data Interpretation: Uncharacterized off-target effects can lead to misinterpretation of experimental results.
Q3: this compound is a beta-carboline alkaloid. What are the known general activities and potential off-target effects of this class of compounds?
Beta-carboline alkaloids are known to exert a wide range of pharmacological effects, which could indicate potential off-target activities for this compound. These include:
-
Central Nervous System Effects: Interactions with benzodiazepine, serotonin, and opiate receptors.[3]
-
Enzyme Inhibition: Inhibition of monoamine oxidase (MAO) and various kinases.[3]
-
Anti-inflammatory Effects: Inhibition of iNOS pathway and production of pro-inflammatory cytokines.[4]
-
Other Activities: Antitumor, antiviral, and antimicrobial properties have also been reported for some beta-carboline alkaloids.[5]
Ingestion of certain beta-carboline alkaloids has been associated with neurotoxic effects such as hallucinations, ataxia, and confusion.[6][7]
General Troubleshooting Guide for Investigating Off-Target Effects of Novel Compounds
Issue 1: Unexpected or inconsistent results in cell-based assays.
-
Possible Cause: The compound may be hitting an unknown target in your cell line, leading to confounding effects.
-
Troubleshooting Steps:
-
Confirm Compound Identity and Purity: Use techniques like NMR and mass spectrometry to ensure the identity and purity of your compound stock.
-
Dose-Response Curve: Perform a wide-range dose-response curve to identify potential toxicity or hormetic effects.
-
Use of Control Cell Lines: Test the compound in a panel of different cell lines to see if the effect is cell-type specific.
-
In-Silico Profiling: Use computational methods to predict potential off-target interactions (see Protocol 1).
-
Issue 2: In-vivo experiments show toxicity or a different phenotype than expected from in-vitro data.
-
Possible Cause: The compound may have off-target effects in a whole organism that were not apparent in a simplified cellular model. This could also be due to metabolite activity.
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Broad In-Vitro Target Screening: Screen the compound against a panel of known off-target proteins, such as kinases, GPCRs, and ion channels (see Protocol 2).
-
Phenotypic Screening: Employ high-content imaging or other phenotypic screening platforms to assess a wide range of cellular changes.
-
Experimental Protocols for Off-Target Profiling
Protocol 1: In-Silico Off-Target Prediction
This protocol outlines a computational approach to predict potential off-target interactions for a novel compound.
Methodology:
-
Compound Structure Preparation: Obtain the 2D or 3D structure of the compound (e.g., in SDF or MOL2 format).
-
Database Selection: Choose several online databases and prediction tools that utilize ligand-based and/or structure-based approaches (e.g., SwissTargetPrediction, SuperPred, SEA, PharmMapper).
-
Prediction Submission: Submit the compound structure to the selected platforms.
-
Data Aggregation and Analysis:
-
Collect the predicted target lists from all platforms.
-
Filter the results based on prediction scores or probabilities.
-
Prioritize targets that are predicted by multiple tools.
-
Cross-reference predicted targets with known off-target liabilities (e.g., hERG, CYP450 enzymes).
-
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Pyridindolols K1 and K2, new alkaloids from Streptomyces sp. K93-0711 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vitro anti-inflammatory effects of beta-carboline alkaloids, isolated from Picrasma quassioides, through inhibition of the iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A case of beta-carboline alkaloid intoxication following ingestion of Peganum harmala seed extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Pyridindolol K2 and Other Natural Cell Adhesion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Pyridindolol K2, a β-carboline alkaloid, with other naturally derived inhibitors of cell adhesion. The focus is on the inhibition of adhesion between human promyelocytic leukemia cells (HL-60) and human umbilical vein endothelial cells (HUVECs), a common in vitro model for studying inflammatory processes. This document summarizes key performance data, outlines experimental methodologies, and illustrates the underlying signaling pathways.
Quantitative Comparison of Cell Adhesion Inhibitors
The following table summarizes the inhibitory activity of this compound and other selected natural products on the adhesion of HL-60 cells to HUVECs. The data is presented to facilitate a direct comparison of their potency.
| Compound | Class | Source Organism | Stimulus | IC50 (µM) | Original IC50 |
| This compound | β-Carboline Alkaloid | Streptomyces sp. K93-0711 | LPS | ~249.7 | 75 µg/ml[1][2] |
| Peribysin A | Polyketide | Periconia byssoides | LPS | 0.3 | 0.3 µM |
| Peribysin D | Polyketide | Periconia byssoides | LPS | 0.1 | 0.1 µM |
| MS-A | Polyketide | Periconia byssoides | ELAM-1 | 3.5 | 3.5 µM |
| Surfactin | Lipopeptide | Bacillus subtilis | LPS | ~1.06 | 1.10 µg/ml[3] |
| Herbimycin A | Ansamycin Antibiotic | Streptomyces hygroscopicus | LPS | 38 | 38 µM |
Note: The IC50 for this compound was converted from µg/ml to µM using its molecular weight of 300.31 g/mol . The IC50 for Surfactin was converted using an approximate molecular weight of 1036 g/mol .
Experimental Protocols
While the precise, detailed protocol used for determining the IC50 of this compound is not available in the public domain, a representative protocol for a static adhesion assay involving HL-60 and HUVEC cells is provided below. This protocol is based on common methodologies described in the literature.
Objective: To quantify the inhibition of HL-60 cell adhesion to an LPS-activated HUVEC monolayer by a test compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Human Promyelocytic Leukemia (HL-60) cells
-
Endothelial Growth Medium (EGM)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds (e.g., this compound)
-
Calcein-AM (fluorescent dye)
-
Phosphate Buffered Saline (PBS)
-
96-well tissue culture plates
Procedure:
-
HUVEC Monolayer Preparation:
-
Seed HUVECs into 96-well plates at a density that allows for the formation of a confluent monolayer within 24-48 hours.
-
Culture the HUVECs in EGM at 37°C in a humidified 5% CO2 incubator.
-
-
Activation of HUVEC Monolayer:
-
Preparation of HL-60 Cells:
-
Culture HL-60 cells in RPMI-1640 supplemented with 10% FBS.
-
Label the HL-60 cells with a fluorescent dye, such as Calcein-AM, according to the manufacturer's instructions. This allows for the quantification of adherent cells.
-
Wash the labeled HL-60 cells to remove excess dye and resuspend them in fresh RPMI-1640.
-
-
Inhibition Assay:
-
After the 4-hour LPS activation, wash the HUVEC monolayer gently with PBS to remove the LPS-containing medium.
-
Add fresh EGM containing various concentrations of the test compound (e.g., this compound) to the HUVEC monolayer. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the HUVECs with the test compound for a specified time (e.g., 1-2 hours).[3]
-
Add the fluorescently labeled HL-60 cells to each well of the HUVEC monolayer.
-
Co-incubate the cells for 1 hour at 37°C to allow for adhesion.[3]
-
-
Quantification of Adhesion:
-
After incubation, gently wash the wells with PBS to remove non-adherent HL-60 cells. The number of washes should be optimized to minimize detachment of adherent cells while effectively removing the non-adherent population.
-
Measure the fluorescence intensity in each well using a fluorescence plate reader. The intensity is directly proportional to the number of adherent HL-60 cells.
-
-
Data Analysis:
-
Calculate the percentage of adhesion for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of adhesion against the log of the compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.
-
Signaling Pathways and Mechanism of Action
Cell adhesion is a complex process mediated by the expression of various adhesion molecules on the surface of both leukocytes and endothelial cells. The activation of endothelial cells by inflammatory stimuli like LPS triggers intracellular signaling cascades that lead to the upregulation of these adhesion molecules.
Caption: Proposed mechanism of this compound inhibiting LPS-induced cell adhesion.
This compound, as a β-carboline alkaloid, is proposed to exert its inhibitory effect by interfering with key signaling pathways within the endothelial cells. A primary target for many anti-inflammatory natural products is the Nuclear Factor-kappa B (NF-κB) pathway.[4][5]
LPS-Induced NF-κB Activation in HUVECs:
-
LPS Recognition: Lipopolysaccharide (LPS) from gram-negative bacteria binds to Toll-like receptor 4 (TLR4) on the surface of HUVECs.
-
Signal Transduction: This binding initiates a downstream signaling cascade that leads to the activation of the IκB kinase (IKK) complex.
-
NF-κB Activation: The IKK complex phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus.
-
Gene Transcription: In the nucleus, NF-κB binds to specific promoter regions of genes encoding for adhesion molecules, such as E-selectin, VCAM-1, and ICAM-1, leading to their increased expression on the endothelial cell surface.
-
Leukocyte Adhesion: The upregulated adhesion molecules on the HUVEC surface then mediate the binding of leukocytes like HL-60 cells, initiating the inflammatory cascade.
Proposed Mechanism of this compound:
While the exact molecular target of this compound has not been definitively identified, it is plausible that, like other β-carboline alkaloids, it inhibits the NF-κB signaling pathway.[6] This could occur at various points, such as the inhibition of IKK activity, which would prevent the degradation of IκBα and keep NF-κB in its inactive state in the cytoplasm. By blocking the NF-κB pathway, this compound would prevent the upregulation of E-selectin, VCAM-1, and ICAM-1, thereby reducing the adhesion of HL-60 cells to the endothelial monolayer.
The following diagram illustrates the experimental workflow for evaluating cell adhesion inhibitors.
Caption: A typical workflow for a cell adhesion inhibition assay.
Conclusion
This compound demonstrates inhibitory activity on the adhesion of HL-60 cells to LPS-activated HUVECs. When compared to other naturally derived inhibitors, its potency is moderate. The likely mechanism of action involves the suppression of the NF-κB signaling pathway in endothelial cells, leading to a downregulation of key adhesion molecules. Further research is warranted to elucidate the precise molecular targets of this compound and to evaluate its therapeutic potential in inflammatory diseases. The provided experimental protocol offers a robust framework for such future investigations.
References
- 1. Pyridindolols K1 and K2, new alkaloids from Streptomyces sp. K93-0711 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Artemisinin inhibits monocyte adhesion to HUVECs through the NF-κB and MAPK pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Identification of β-carboline and canthinone alkaloids as anti-inflammatory agents but with different inhibitory profile on the expression of iNOS and COX-2 in lipopolysaccharide-activated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Pyridindolol K1 and Pyridindolol K2: A Review of Available Data
A comprehensive comparison of the biological activities of Pyridindolol K1 and Pyridindolol K2 is currently limited by the lack of publicly available data for Pyridindolol K1. Research to date has primarily focused on the isolation and the activity of this compound, leaving a significant knowledge gap regarding the comparative efficacy of these two related β-carboline alkaloids.
Pyridindolol K1 and K2 are novel alkaloids isolated from Streptomyces sp. K93-0711.[1][2] Structurally, they share a common β-carboline skeleton but differ in their chemical composition, with molecular formulas of C18H18N2O5 for Pyridindolol K1 and C16H16N2O4 for this compound.[1][2]
Biological Activity: A Focus on this compound
The primary biological activity reported for this class of compounds is the inhibition of cell adhesion. Specifically, this compound has been shown to inhibit the adhesion of human promyelocytic leukemia (HL-60) cells to a monolayer of lipopolysaccharide (LPS)-activated Human Umbilical Vein Endothelial Cells (HUVEC).[1][2]
Quantitative Data
The inhibitory activity of this compound is summarized in the table below.
| Compound | Target | Assay | Activity (IC50) |
| This compound | Cell Adhesion | Inhibition of HL-60 cell adhesion to LPS-activated HUVEC | 75 µg/mL[1][2] |
| Pyridindolol K1 | - | - | Data not available |
As indicated, there is no available data for the biological activity of Pyridindolol K1 in this or any other assay, precluding a direct comparison with this compound.
Experimental Protocols
The following section details the likely experimental methodology for the cell adhesion assay based on standard laboratory practices.
Cell Adhesion Assay (Hypothetical Protocol)
This protocol is a generalized representation and may not reflect the exact procedure used in the original, unpublished experiments.
Objective: To quantify the inhibitory effect of this compound on the adhesion of HL-60 cells to LPS-activated HUVECs.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVEC)
-
Human promyelocytic leukemia (HL-60) cells
-
Cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Calcein-AM (or other fluorescent dye for cell labeling)
-
Multi-well culture plates (e.g., 96-well)
-
Fluorescence plate reader
Procedure:
-
HUVEC Seeding and Activation: HUVECs are seeded into multi-well plates and cultured until a confluent monolayer is formed. The monolayer is then treated with LPS for a specified duration to induce the expression of adhesion molecules.
-
HL-60 Cell Labeling: HL-60 cells are labeled with a fluorescent dye, such as Calcein-AM, according to the manufacturer's instructions.
-
Treatment with this compound: Labeled HL-60 cells are pre-incubated with varying concentrations of this compound for a defined period.
-
Co-culture: The treated HL-60 cells are then added to the wells containing the activated HUVEC monolayer and incubated to allow for cell adhesion.
-
Washing: Non-adherent HL-60 cells are removed by gentle washing with PBS.
-
Quantification: The fluorescence of the remaining adherent HL-60 cells is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 value, the concentration at which 50% of cell adhesion is inhibited, is calculated by plotting the fluorescence intensity against the concentration of this compound.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the general signaling pathway involved in LPS-induced cell adhesion and a typical workflow for the described assay.
Caption: LPS-induced cell adhesion pathway and the inhibitory point of this compound.
Caption: A generalized workflow for the cell adhesion inhibition assay.
Conclusion
While this compound demonstrates inhibitory activity against cell adhesion, the absence of corresponding data for Pyridindolol K1 makes a direct comparison of their potencies impossible. Further research is required to elucidate the biological activity profile of Pyridindolol K1 and to perform a comprehensive comparative analysis of these two novel alkaloids. This will be crucial for understanding their structure-activity relationships and potential therapeutic applications.
References
A Comparative Analysis of the Anti-inflammatory Potential of Pyridindolol K2 and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel alkaloid Pyridindolol K2 and the well-established corticosteroid, dexamethasone, focusing on their anti-inflammatory properties. While data on this compound is currently limited, this document aims to synthesize the available information and present it alongside the extensive data for dexamethasone to offer a preliminary validation and comparative context.
Introduction to this compound
This compound is a novel alkaloid with a β-carboline skeleton, isolated from the culture broth of Streptomyces sp. K93-0711.[1] Preliminary in vitro studies have indicated its potential as an anti-inflammatory agent. Specifically, this compound has been shown to inhibit the adhesion of human promyelocytic leukemia (HL-60) cells to a monolayer of lipopolysaccharide (LPS)-activated human umbilical vein endothelial cells (HUVECs).[1] This process of leukocyte-endothelial adhesion is a critical step in the inflammatory cascade.
Comparative Efficacy: this compound vs. Dexamethasone
A direct and comprehensive comparison of the anti-inflammatory efficacy of this compound and dexamethasone is challenging due to the nascent stage of research on this compound. However, a preliminary comparison can be drawn based on their effects in in vitro cell adhesion models.
| Compound | Assay | Target Interaction | Potency (IC50) |
| This compound | Inhibition of HL-60 cell adhesion to LPS-activated HUVECs | Leukocyte-Endothelial Adhesion | 75 µg/mL[1] |
| Dexamethasone | Inhibition of cytokine-induced ICAM-1 upregulation on endothelial cells | Leukocyte-Endothelial Adhesion | Data not available in a directly comparable HL-60/HUVEC assay. However, it is a potent inhibitor of inflammatory processes.[2] |
Note: The IC50 value for this compound is from a single reported study. Further validation and dose-response studies are required. Dexamethasone is a widely used anti-inflammatory drug with proven clinical efficacy, acting through multiple mechanisms.[3][4]
Mechanisms of Anti-inflammatory Action
This compound
The precise molecular mechanism underlying the anti-inflammatory effect of this compound has not yet been elucidated. Its ability to inhibit LPS-induced cell adhesion suggests a potential interference with the signaling pathways triggered by LPS in endothelial cells, which are known to lead to the upregulation of adhesion molecules.
Dexamethasone
Dexamethasone, a potent synthetic glucocorticoid, exerts its anti-inflammatory effects through well-established mechanisms.[3][4][5] It binds to the glucocorticoid receptor, leading to the modulation of gene expression.[6] A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[7][8] By inhibiting NF-κB, dexamethasone suppresses the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules like ICAM-1.[2][7]
Experimental Protocols
The following provides a detailed methodology for a standard in vitro cell adhesion assay, which is the basis for the reported anti-inflammatory effect of this compound.
Leukocyte-Endothelial Cell Adhesion Assay
This assay quantifies the adhesion of leukocytes (e.g., HL-60 cells) to a monolayer of endothelial cells (e.g., HUVECs) activated with an inflammatory stimulus (e.g., LPS).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Human Promyelocytic Leukemia (HL-60) cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound or other test compounds
-
Fluorescent dye (e.g., Calcein-AM)
-
96-well black, clear-bottom tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence plate reader
Procedure:
-
HUVEC Monolayer Preparation: Seed HUVECs into 96-well plates and culture until a confluent monolayer is formed.
-
Activation of HUVECs: Treat the HUVEC monolayer with LPS (e.g., 1 µg/mL) for a specified period (e.g., 4-6 hours) to induce the expression of adhesion molecules.
-
Treatment with Test Compound: In parallel with LPS activation, treat the HUVECs with varying concentrations of this compound or the comparator compound (e.g., dexamethasone).
-
Labeling of HL-60 Cells: Incubate HL-60 cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's protocol.
-
Co-culture: Wash the activated and treated HUVEC monolayer to remove excess LPS and compound. Add the fluorescently labeled HL-60 cells to each well and incubate for a defined period (e.g., 30-60 minutes) to allow for adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent HL-60 cells.
-
Quantification: Measure the fluorescence intensity in each well using a fluorescence plate reader. The intensity of the fluorescence is directly proportional to the number of adherent HL-60 cells.
-
Data Analysis: Calculate the percentage of adhesion inhibition for each concentration of the test compound relative to the LPS-treated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the cell adhesion.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the potential mechanism of action and the experimental process, the following diagrams are provided.
Caption: Hypothesized signaling pathway for this compound's anti-inflammatory effect.
Caption: Experimental workflow for the in vitro cell adhesion assay.
Conclusion and Future Directions
This compound demonstrates initial promise as an anti-inflammatory agent based on its ability to inhibit leukocyte-endothelial cell adhesion in vitro. However, its characterization is in the very early stages. To validate and expand upon these findings, further research is imperative. This should include:
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy: Evaluating the anti-inflammatory effects of this compound in animal models of inflammation.
-
Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to optimize its potency and pharmacokinetic properties.
-
Comparative Studies: Directly comparing the efficacy and mechanism of this compound with standard-of-care anti-inflammatory drugs like dexamethasone in a broader range of assays.
This comprehensive approach will be crucial in determining the therapeutic potential of this compound as a novel anti-inflammatory drug candidate.
References
- 1. Pyridindolols K1 and K2, new alkaloids from Streptomyces sp. K93-0711 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dexamethasone inhibits cytokine-induced intercellular adhesion molecule-1 up-regulation on endothelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. esmed.org [esmed.org]
- 8. academic.oup.com [academic.oup.com]
A Comparative Analysis of Beta-Carboline Alkaloids: Unveiling Their Diverse Biological Activities and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Beta-carboline alkaloids, a diverse family of natural and synthetic indole alkaloids, have garnered significant attention within the scientific community for their wide spectrum of pharmacological activities. These compounds, characterized by a tricyclic pyrido[3,4-b]indole core, are found in various plants, foodstuffs, marine organisms, and even within human tissues.[1][2][3] Their biological effects are vast, ranging from potent antitumor and antimicrobial properties to significant interactions with the central nervous system. This guide provides a comparative analysis of prominent beta-carboline alkaloids, presenting key experimental data, outlining methodologies, and illustrating their mechanisms of action through detailed signaling pathway diagrams.
Classification and Structural Diversity
Beta-carboline alkaloids can be broadly categorized based on the degree of saturation of their pyridine ring into two main groups:
-
Aromatic β-carbolines: Such as harman, norharman, harmine, and harmol.
-
Tetrahydro-β-carbolines (THβCs): Formed through the Pictet-Spengler reaction of tryptamines with aldehydes or α-keto acids.[4]
The diverse biological activities of these compounds are intrinsically linked to their structural variations, including substitutions on the carboline skeleton.[2]
Comparative Biological Activities
The pharmacological potential of beta-carboline alkaloids is extensive. This section compares their performance across several key therapeutic areas, supported by experimental data.
Antitumor Activity
Beta-carboline derivatives have demonstrated significant potential as anticancer agents, exerting their effects through various mechanisms including the inhibition of topoisomerases, cyclin-dependent kinases (CDKs), and DNA intercalation.[1][2] A study on synthetic β-carboline derivatives containing nitrogen heterocycles revealed their cytotoxic effects on several human tumor cell lines.
| Compound | A549 (IC₅₀, µM) | K562 (IC₅₀, µM) | PC-3 (IC₅₀, µM) | T47D (IC₅₀, µM) |
| 8g | >40 | >40 | 9.56 | >40 |
| 8q | >40 | >40 | 9.86 | >40 |
| Cisplatin | 12.35 | 4.32 | 15.67 | 20.11 |
| Data sourced from a study on β-carboline derivatives containing nitrogen heterocycles.[1] |
Another study investigating harmine and its derivatives highlighted their in vitro cytotoxicity against HepG2 cells. The results indicated that modifications at the R1 and R9 positions of the β-carboline skeleton significantly influence their antitumor potency.[5]
Neuropharmacological Effects
Beta-carboline alkaloids are well-known for their interactions with the central nervous system. They can act as inhibitors of monoamine oxidase (MAO), an enzyme crucial for the degradation of neurotransmitters like serotonin.[1][4] This inhibition is linked to the antidepressant effects observed for some of these compounds, such as norharman and harman.[4] Furthermore, they have been shown to interact with benzodiazepine and imidazoline receptors.[4]
Antimicrobial and Antifungal Activity
Several beta-carboline alkaloids have exhibited promising activity against a range of microbial pathogens. A study on newly synthesized β-carboline derivatives demonstrated their fungicidal potential against various plant fungi.
| Compound | Fusarium oxysporum (% Inhibition at 50 µg/mL) | Rhizoctonia solani (% Inhibition at 50 µg/mL) | Oospora citriaurantii (% Inhibition at 50 µg/mL) |
| F4 | 55.67 | 62.35 | 58.92 |
| F5 | 48.21 | 53.35 | 45.18 |
| F16 | 35.78 | 41.22 | 43.28 |
| F25 | 51.33 | 59.87 | 54.66 |
| Data from a study on the fungicidal activity of β-carboline alkaloids and their derivatives.[6] |
Notably, compound F4 exhibited broad-spectrum fungicidal activity and showed significant curative and protective effects against Peronophythora litchii in vivo.[6]
Anti-inflammatory Activity
The anti-inflammatory properties of beta-carboline alkaloids are linked to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.[7] By inhibiting this pathway, these compounds can reduce the expression of pro-inflammatory cytokines.[7]
Mechanisms of Action: A Closer Look at Signaling Pathways
The diverse biological effects of beta-carboline alkaloids stem from their ability to interact with multiple molecular targets and modulate complex signaling cascades.
Inhibition of the TGF-β/Smad Signaling Pathway
Recent research has identified that certain beta-carboline alkaloids can inhibit the TGF-β/Smad signaling pathway, which plays a crucial role in pulmonary fibrosis.[8] For instance, Trichocarboline A, isolated from a deep-sea fungus, was found to decrease pulmonary fibrosis by inhibiting this pathway.[8]
Caption: Inhibition of the TGF-β/Smad signaling pathway by β-carboline alkaloids.
Modulation of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation. Some beta-carboline alkaloids have been shown to exert anti-inflammatory effects by inhibiting this pathway, thereby preventing the transcription of pro-inflammatory genes.[7]
References
- 1. Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. Frontiers | β-Carboline Alkaloids From the Deep-Sea Fungus Trichoderma sp. MCCC 3A01244 as a New Type of Anti-pulmonary Fibrosis Agent That Inhibits TGF-β/Smad Signaling Pathway [frontiersin.org]
Independent Verification of Pyridindolol K2 Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes for Pyridindolol K2, a β-carboline alkaloid that inhibits the adhesion of human promyelocytic leukemia (HL-60) cells to lipopolysaccharide (LPS)-activated human umbilical vein endothelial cells (HUVECs)[1]. This inhibitory action suggests its potential as an anti-inflammatory agent. This document details published synthetic methodologies, presents quantitative data for comparison, and proposes a likely signaling pathway for its biological activity.
Comparison of Synthetic Routes for (R)-(-)-Pyridindolol K2
Two primary total syntheses for (R)-(-)-Pyridindolol K2 have been reported. The first, by Kanekiyo et al. in 2000, established the initial successful synthesis[2]. A more recent approach by Zhang et al. in 2013 offers an alternative strategy with a higher overall yield[3]. A summary of the key differences and performance metrics is presented below.
| Feature | First Total Synthesis (Kanekiyo et al., 2000) | Novel Asymmetric Total Synthesis (Zhang et al., 2013) |
| Starting Materials | N-Methoxymethyl-(MOM)-3-iodoindole-2-carbaldehyde | L-tryptophan methyl ester, (S)-2,3-O-isopropylidene-L-glyceraldehyde |
| Key Reactions | Stille coupling, Thermal cyclization of an oxime, Sharpless asymmetric dihydroxylation | Pictet-Spengler reaction, N-tosylation, One-pot aromatization of N-tosyl-tetrahydro-β-carboline |
| Number of Steps | 9 steps | 5-7 steps |
| Overall Yield | Not explicitly stated in the initial publication, but step-wise yields are provided. | 55% |
| Chiral Source | Sharpless asymmetric dihydroxylation | (S)-2,3-O-isopropylidene-L-glyceraldehyde |
Experimental Protocols
First Total Synthesis of (R)-(-)-Pyridindolol K2 (Kanekiyo et al., 2000)
The enantioselective first total synthesis of (R)-(-)-Pyridindolol K2 was achieved in nine steps. The detailed experimental procedures for each step are outlined below.
Step 1: Synthesis of 3-((Methoxymethoxy)prop-1-yn-1-yl)-1-(methoxymethyl)-1H-indole-2-carbaldehyde N-Methoxymethyl-(MOM)-3-iodoindole-2-carbaldehyde is subjected to a palladium-catalyzed cross-coupling reaction with [(methoxymethyloxy)propynyl]tributyltin in the presence of tetraethylammonium chloride in DMF to yield the 3-(methoxymethyloxy)propynylindole derivative.
Step 2: Formation of the Oxime The indole-2-carbaldehyde from the previous step is treated with hydroxylamine to give the corresponding oxime.
Step 3: Thermal Cyclization A thermal cyclization of the oxime is carried out in o-dichlorobenzene at 180°C to produce the β-carboline N-oxide.
Step 4-8: Elaboration of the β-carboline Core This involves a series of reactions including treatment with acetic anhydride, trifluoromethanesulfonic anhydride, and subsequent Stille coupling with vinylstannane, followed by cleavage of the MOM ether to afford 1-ethenyl-3-hydroxymethyl-β-carboline. This intermediate is then acetylated[4].
Step 9: Sharpless Asymmetric Dihydroxylation The final step involves a Sharpless asymmetric 1,2-dihydroxylation using AD-mix-β to produce (R)-(−)-pyridindolol K2[4].
A detailed, step-by-step protocol with reagent quantities and reaction conditions can be found in the original publication by Kanekiyo et al., HETEROCYCLES, Vol. 53, No. 8, 2000.
Novel Asymmetric Total Synthesis of (R)-(-)-Pyridindolol K2 (Zhang et al., 2013)
This synthesis utilizes a different strategy, starting from L-tryptophan methyl ester and (S)-2,3-O-isopropylidene-L-glyceraldehyde.
Key Steps:
-
Pictet-Spengler Reaction: Condensation of L-tryptophan methyl ester with (S)-2,3-O-isopropylidene-L-glyceraldehyde.
-
N-Tosylation: Protection of the resulting tetrahydro-β-carboline with a tosyl group.
-
One-pot Aromatization: A mild, one-pot aromatization of the N-tosyl-tetrahydro-β-carboline to form the β-carboline core.
-
Subsequent functional group manipulations to yield (R)-(−)-pyridindolol K2.
The full experimental details for this synthesis can be found in Zhang et al., Tetrahedron: Asymmetry, 2013, 24 (11), 633-642. The reported overall yield for (R)-(-)-Pyridindolol K2 is 55% over 5-7 steps.[3]
Proposed Mechanism of Action: Inhibition of Cell Adhesion via NF-κB Signaling
This compound has been shown to inhibit the adhesion of HL-60 cells to LPS-activated HUVECs[1]. A plausible mechanism for this activity is the inhibition of the NF-κB signaling pathway in endothelial cells. In response to LPS, the NF-κB pathway is activated in HUVECs, leading to the upregulation of cell adhesion molecules such as E-selectin and VCAM-1[5][6][7]. These adhesion molecules are critical for the recruitment and binding of leukocytes like HL-60 cells[8][9][10]. Several β-carboline alkaloids are known to possess anti-inflammatory properties through the inhibition of the NF-κB pathway.
Based on this, a proposed signaling pathway for the action of this compound is presented below.
Caption: Proposed signaling pathway for this compound's inhibition of cell adhesion.
Experimental Workflow for Verifying the Proposed Mechanism
To validate the proposed mechanism of action of this compound, the following experimental workflow can be employed.
Caption: Workflow for verifying the inhibitory effect of this compound on the NF-κB pathway.
References
- 1. Pyridindolols K1 and K2, new alkaloids from Streptomyces sp. K93-0711 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inflammatory stress signaling via NF-kB alters accessible cholesterol to upregulate SREBP2 transcriptional activity in endothelial cells | eLife [elifesciences.org]
- 6. Expression of VCAM-1 and E-selectin in an in vivo model of endothelial activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Endothelial selectins and vascular cell adhesion molecule-1 promote hematopoietic progenitor homing to bone marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
Unlocking the Potential of Pyridindolol Analogs: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of Pyridindolol analogs. While publicly available data on a wide range of Pyridindolol analogs is limited, this document synthesizes the known information and offers a forward-looking perspective on key structural modifications and their potential impact on biological activity. This guide is intended to serve as a foundational resource for the rational design of novel and potent Pyridindolol-based therapeutics.
Pyridindolol, a naturally occurring β-carboline alkaloid isolated from Streptomyces alboverticillatus, has been identified as a non-competitive inhibitor of neutral bovine liver β-galactosidase. This foundational discovery opens the door for the exploration of its analogs as potential therapeutic agents targeting processes where β-galactosidase activity is implicated, such as cellular senescence and neuroinflammation.
Comparative Analysis of Pyridindolol and Its Potential Analogs
To facilitate future drug discovery efforts, this section presents a comparative framework for evaluating Pyridindolol and a series of proposed analogs. The following table outlines hypothetical modifications to the Pyridindolol scaffold and discusses the anticipated impact on inhibitory activity against β-galactosidase, drawing insights from the known SAR of related β-carboline compounds.
| Compound | Modification | Key Structural Feature | Hypothesized Impact on Activity | Rationale |
| Pyridindolol (Parent) | None | β-carboline core with a 1-(1,2-dihydroxyethyl) and a 3-hydroxymethyl substituent. | Baseline inhibitory activity (IC50 = 7.4 µM against bovine liver β-galactosidase at pH 4.5).[1] | The established biological activity of the natural product. |
| Analog 1 | Acetylation of Diol | 1-[1,2-diacetoxyethyl] substituent | Potential for altered cell permeability and prodrug activity. May show reduced direct enzyme inhibition. | Acetylation increases lipophilicity, which can enhance cell membrane penetration. The acetyl groups may be cleaved by intracellular esterases to release the active diol form. Simple acetylated analogs have been noted to inhibit cell adhesion factors.[1] |
| Analog 2 | Oxidation of Primary Alcohol | 3-carbaldehyde or 3-carboxylic acid substituent | Likely to decrease inhibitory activity. | The hydroxymethyl group may be involved in key hydrogen bonding interactions within the enzyme's active or allosteric site. Oxidation would alter these interactions. |
| Analog 3 | Modification of the β-carboline N-9 | Alkylation or arylation at the N-9 position | Could modulate binding affinity and selectivity. | The N-9 position is a common site for modification in β-carboline alkaloids and can influence interactions with the biological target. |
| Analog 4 | Halogenation of the β-carboline ring | Introduction of F, Cl, or Br at positions 6 or 7 | May enhance binding affinity through halogen bonding and increased lipophilicity. | Halogenation is a common strategy in medicinal chemistry to improve potency and pharmacokinetic properties. |
| Analog 5 | Isosteric replacement of the diol | Replacement with groups such as amino alcohol or thiol | Could probe the importance of the hydroxyl groups for binding. | Understanding the specific interactions of the diol side chain is crucial for designing more potent inhibitors. |
Experimental Protocols
A standardized and reproducible experimental protocol is critical for the accurate assessment of the inhibitory potential of Pyridindolol analogs. The following is a representative methodology for a neutral β-galactosidase inhibition assay.
Protocol: In Vitro Neutral β-Galactosidase Inhibition Assay
1. Materials and Reagents:
- Neutral β-galactosidase (e.g., from bovine liver)
- Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.0)
- Substrate: o-nitrophenyl-β-D-galactopyranoside (ONPG)
- Test compounds (Pyridindolol and its analogs) dissolved in a suitable solvent (e.g., DMSO)
- Stop solution (e.g., 1 M sodium carbonate)
- 96-well microplate
- Microplate reader
2. Assay Procedure:
- Prepare a stock solution of the substrate (ONPG) in the assay buffer.
- Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
- In a 96-well plate, add the following to each well in triplicate:
- Assay buffer
- Test compound solution (or vehicle control)
- β-galactosidase enzyme solution
- Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
- Initiate the enzymatic reaction by adding the ONPG substrate solution to all wells.
- Incubate the plate at the same controlled temperature, monitoring the development of the yellow color (due to the production of o-nitrophenol).
- After a fixed time period (e.g., 30 minutes), stop the reaction by adding the stop solution to each well.
- Measure the absorbance of each well at a wavelength of 420 nm using a microplate reader.
3. Data Analysis:
- Subtract the absorbance of the blank (no enzyme) from all other readings.
- Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.
Visualizing the Mechanism of Action and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated.
Caption: Workflow for screening Pyridindolol analogs for β-galactosidase inhibition.
Caption: Inhibition of β-galactosidase by Pyridindolol analogs may modulate cellular senescence.
The exploration of Pyridindolol and its analogs represents a promising avenue for the development of novel therapeutics. By systematically investigating the structure-activity relationships, researchers can optimize the potency, selectivity, and pharmacokinetic properties of this intriguing natural product. This guide provides a foundational framework to accelerate these discovery efforts.
References
Assessing the Specificity of Pyridindolol K2: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Pyridindolol K2, a beta-carboline alkaloid, and its specificity in inhibiting leukocyte-endothelial cell adhesion. Due to the limited publicly available data on the precise molecular target of this compound, this guide focuses on its observed biological effect: the inhibition of human promyelocytic leukemia (HL-60) cell adhesion to lipopolysaccharide (LPS)-activated human umbilical vein endothelial cells (HUVECs). We compare its potency with other compounds that target known molecular players in this crucial inflammatory process.
Introduction to this compound
This compound is a natural product isolated from Streptomyces sp. K93-0711.[1] It has been shown to inhibit the adhesion of HL-60 cells to an LPS-activated HUVEC monolayer with a half-maximal inhibitory concentration (IC50) of 75 µg/mL.[1] This adhesion process is a critical early step in the inflammatory response, where leukocytes in the bloodstream attach to the endothelial lining of blood vessels before migrating into tissues.
The molecular mechanism by which this compound exerts this inhibitory effect has not been fully elucidated. However, the process of HL-60 adhesion to LPS-stimulated HUVECs is well-characterized and primarily mediated by the upregulation of specific adhesion molecules on the endothelial cell surface. LPS, a component of the outer membrane of Gram-negative bacteria, triggers a signaling cascade within HUVECs, leading to the activation of the transcription factor NF-κB. This, in turn, promotes the expression of key adhesion molecules, including E-selectin, Intercellular Adhesion Molecule-1 (ICAM-1), and Vascular Cell Adhesion Molecule-1 (VCAM-1). These molecules then bind to their respective ligands on the surface of HL-60 cells, facilitating their adhesion.
Given this context, this compound may exert its effect by acting on one or more of these components. This guide will, therefore, compare the potency of this compound with known inhibitors of E-selectin, ICAM-1, VCAM-1, and the upstream NF-κB signaling pathway.
Quantitative Comparison of Inhibitor Potency
To facilitate a direct comparison, the reported IC50 of this compound has been converted to a molar concentration. With a molecular formula of C16H16N2O4, the molecular weight of this compound is approximately 300.31 g/mol . Therefore, an IC50 of 75 µg/mL corresponds to approximately 250 µM.
The following table summarizes the inhibitory concentrations of this compound and selected alternative compounds that target key molecules in the HL-60 to HUVEC adhesion cascade.
| Compound | Target/Mechanism | Cell System | IC50 |
| This compound | HL-60 adhesion to HUVEC (inhibition) | HL-60 / LPS-activated HUVEC | ~250 µM |
| BAY 11-7082 | NF-κB Pathway (IKKβ inhibitor) | HUVEC | ~10 µM |
| Helenalin | NF-κB Pathway (p65 subunit inhibitor) | Various | ~5 µM |
| Anti-E-selectin Antibody (Clone 68-5H11) | E-selectin | HUVEC | ~1 µg/mL |
| Sialyl Lewis X | E-selectin Ligand | In vitro binding | Millimolar range |
| Lifitegrast (SAR 1118) | LFA-1 (ICAM-1 ligand) | T-cells | 2.1 nM (functional assay) |
| Natalizumab | α4-integrin (VCAM-1 ligand) | T-cells | ~1 µg/mL |
Experimental Protocols
A standardized experimental protocol is crucial for the valid comparison of inhibitor potencies. The following outlines a general methodology for the HL-60 adhesion assay, based on commonly used procedures.
HL-60 Adhesion to HUVEC Assay:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to form a confluent monolayer in 96-well plates. Human promyelocytic leukemia (HL-60) cells are maintained in suspension culture.
-
HUVEC Activation: The HUVEC monolayer is treated with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 4-6 hours to induce the expression of adhesion molecules.
-
Inhibitor Treatment: Test compounds, including this compound and alternatives, are added to the activated HUVEC monolayer at various concentrations and incubated for a specified period.
-
HL-60 Labeling: HL-60 cells are labeled with a fluorescent dye, such as Calcein-AM, for easy quantification.
-
Co-culture and Adhesion: The labeled HL-60 cells are added to the HUVEC monolayer and incubated for 30-60 minutes to allow for adhesion.
-
Washing: Non-adherent HL-60 cells are removed by gentle washing with a suitable buffer.
-
Quantification: The number of adherent HL-60 cells is quantified by measuring the fluorescence intensity in each well using a plate reader.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell adhesion, is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the key signaling pathway involved in LPS-induced HUVEC activation and a typical experimental workflow for assessing adhesion inhibitors.
Caption: LPS signaling pathway in HUVECs leading to adhesion molecule expression.
Caption: Workflow for assessing inhibitors of HL-60 adhesion to HUVECs.
Discussion and Conclusion
Based on the available data, this compound demonstrates inhibitory activity on leukocyte-endothelial cell adhesion, a key process in inflammation. Its potency, with an estimated IC50 of 250 µM, is modest when compared to highly specific and potent inhibitors of key molecules in the adhesion cascade, such as the LFA-1 inhibitor Lifitegrast (IC50 in the nanomolar range).
The broader specificity of this compound is currently unknown. As a beta-carboline alkaloid, it may interact with multiple targets within the cell. Further research is required to identify its precise molecular target(s) and to perform comprehensive off-target screening. This would involve techniques such as affinity chromatography, proteomics, and kinome profiling.
For researchers in drug development, this compound could serve as a lead compound for the development of more potent and specific anti-inflammatory agents. Its natural product origin may offer a unique chemical scaffold for medicinal chemistry efforts. Future studies should focus on elucidating its mechanism of action to better understand its therapeutic potential and to guide the design of more specific derivatives. In its current state, while demonstrating a relevant biological activity, its lower potency and unknown specificity suggest that more targeted alternatives may be preferable for applications requiring high on-target efficacy and minimal off-target effects.
References
Comparative Analysis of Pyridindolol K2 and Other Microbial-Derived Cell Adhesion Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Guide to Pyridindolol K2 and Alternative Cell Adhesion Inhibitors
This guide provides a comparative overview of this compound, a β-carboline alkaloid with cell adhesion inhibitory properties, and other microbial-derived compounds. The information is compiled from peer-reviewed studies to assist researchers in evaluating potential therapeutic leads and designing further investigations.
Quantitative Data Summary
This compound, isolated from Streptomyces sp. K93-0711, has been shown to inhibit the adhesion of human promyelocytic leukemia (HL-60) cells to a monolayer of lipopolysaccharide (LPS)-activated human umbilical vein endothelial cells (HUVECs).[1][2] This activity is a key screening parameter for identifying compounds with potential anti-inflammatory and anti-metastatic applications. The following table compares the reported inhibitory concentrations (IC50) of this compound with other microbial-derived inhibitors of HL-60 cell adhesion.
| Compound | Source Organism | IC50 (µg/mL) |
| This compound | Streptomyces sp. K93-0711 | 75 |
| Cytochalasin E | Mycotypha sp. UMF-006 | 30 |
| 5,6-dehydro-7-hydroxy cytochalasin E | Mycotypha sp. UMF-006 | 75 |
| Δ6,12-isomer of 5,6-dehydro-7-hydroxy cytochalasin E | Mycotypha sp. UMF-006 | 90 |
| Compound 63 | Streptomyces sp. UMA-044 | 29.5 |
| Compound 64 | Streptomyces sp. UMA-044 | 24.3 |
| Compound 65 | Streptomyces sp. UMA-044 | 27.2 |
Experimental Protocols
The following is a detailed methodology for a representative HL-60 cell adhesion assay, based on common practices in the field. This protocol can be adapted to compare the efficacy of this compound and other inhibitors.
HL-60 to HUVEC Adhesion Assay
Objective: To quantify the inhibition of leukocyte (HL-60) adhesion to endothelial cells (HUVECs) by a test compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Human Promyelocytic Leukemia (HL-60) cells
-
Endothelial Cell Growth Medium (EGM2)
-
Iscove's Modified Dulbecco's Medium (IMDM) with 20% Fetal Bovine Serum
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)
-
Fluorescent dye (e.g., Calcein-AM or Cell Tracker Green)
-
Phosphate Buffered Saline (PBS)
-
Test compounds (e.g., this compound)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader
Procedure:
-
HUVEC Monolayer Preparation:
-
Seed HUVECs into a 96-well plate at a density that will result in a confluent monolayer after 48-72 hours of incubation.
-
Culture the HUVECs in EGM2 at 37°C in a humidified atmosphere with 5% CO2.
-
-
Activation of HUVEC Monolayer:
-
HL-60 Cell Labeling:
-
Culture HL-60 cells in IMDM with 20% FBS.
-
On the day of the assay, harvest the HL-60 cells and label them with a fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.[2]
-
After incubation, wash the cells with PBS to remove excess dye.
-
-
Co-culture and Adhesion:
-
Wash the activated HUVEC monolayer gently with PBS to remove the inflammatory stimulus.
-
Resuspend the fluorescently labeled HL-60 cells in fresh medium, with or without the test compound at various concentrations.
-
Add the HL-60 cell suspension to the HUVEC monolayer.
-
Incubate the co-culture for 1 hour at 37°C to allow for cell adhesion.[2]
-
-
Removal of Non-adherent Cells:
-
Gently wash the wells three times with PBS to remove any non-adherent HL-60 cells.[2]
-
-
Quantification:
-
After the final wash, add a lysis buffer to each well to release the fluorescent dye from the adherent cells.
-
Measure the fluorescence intensity of each well using a microplate reader at the appropriate excitation and emission wavelengths for the chosen dye.
-
The fluorescence intensity is directly proportional to the number of adherent HL-60 cells.
-
-
Data Analysis:
-
Calculate the percentage of adhesion for each concentration of the test compound relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of HL-60 cell adhesion.
-
Visualizations
Leukocyte-Endothelial Adhesion Pathway
The adhesion of leukocytes, such as HL-60 cells, to the endothelial lining of blood vessels is a critical step in the inflammatory response. This process is mediated by a series of molecular interactions involving adhesion molecules on the surfaces of both cell types. The diagram below illustrates a simplified overview of this signaling cascade, which is the target of inhibitors like this compound.
Caption: Simplified signaling pathway of leukocyte-endothelial cell adhesion and the point of inhibition.
Experimental Workflow for Cell Adhesion Assay
The following diagram outlines the key steps in the experimental workflow for quantifying the inhibitory effect of compounds on cell adhesion.
Caption: Workflow for the in vitro cell adhesion inhibition assay.
Inferred Mechanism of Action
While the precise molecular target of this compound in the cell adhesion cascade has not been elucidated, its structure as a β-carboline alkaloid provides some clues. β-carboline alkaloids are known to possess a wide range of biological activities. Some have been shown to intercalate with DNA and inhibit topoisomerases, which could potentially modulate the expression of genes involved in cell adhesion.[4] Others can influence various signaling pathways, including those involving protein kinases.[5] Further research is necessary to determine if this compound's inhibitory effect on cell adhesion is due to the modulation of NF-κB signaling, direct interaction with adhesion molecules, or other intracellular mechanisms.
References
- 1. Naturally occurring cell adhesion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. Microbial extracellular glycolipid induction of differentiation and inhibition of the protein kinase C activity of human promyelocytic leukemia cell line HL60 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Pyridindolol K2: A Procedural Guide
For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Pyridindolol K2, a β-carboline alkaloid, requires careful handling and adherence to established disposal protocols due to its potential toxicological properties. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Immediate Safety and Handling
Given that β-carboline alkaloids can be toxic if swallowed, inhaled, or in contact with skin, it is imperative to treat this compound as a hazardous substance[1]. The toxic effects of some β-carboline alkaloids can include neurotoxicity and genotoxicity[2][3][4][5]. Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
Disposal Procedures for this compound
All waste containing this compound, including pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.
Step 1: Waste Segregation
Proper segregation of chemical waste is crucial to prevent accidental reactions and ensure compliant disposal.
-
Solid Waste: Collect solid this compound waste in a designated, clearly labeled, and sealable container.
-
Liquid Waste: Dispose of liquid waste containing this compound in a separate, leak-proof, and compatible container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Contaminated Materials: Items such as pipette tips, gloves, and weighing paper that are contaminated with this compound should be collected in a designated hazardous waste bag or container.
Step 2: Labeling of Waste Containers
All waste containers must be clearly and accurately labeled.
Waste Label Requirements:
| Information | Details |
| Container Contents | "Hazardous Waste: this compound" and list any other components. |
| Hazard Identification | "Toxic" or "Acutely Toxic". |
| Date | The date the waste was first added to the container. |
| Contact Information | Name of the principal investigator and laboratory location. |
Step 3: Storage of Chemical Waste
Store all this compound waste in a designated and secure satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and clearly marked with a "Hazardous Waste" sign. Ensure that all waste containers are kept tightly sealed when not in use.
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional guidelines and procedures for waste collection. Do not attempt to dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
This procedural guidance is designed to ensure the safe handling and disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific safety and waste disposal protocols.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of the beta-carboline alkaloids harmine and harmaline in human cell assays in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. β-Carboline Alkaloids and Essential Tremor: Exploring the Environmental Determinants of One of the Most Prevalent Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling Pyridindolol K2
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of Pyridindolol K2, a β-carboline alkaloid antibiotic. The following procedural guidance is designed to ensure a safe laboratory environment and proper management of this compound.
Personal Protective Equipment (PPE) and Handling
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area.
-
A certified chemical fume hood is required when handling the solid compound or preparing solutions to prevent inhalation of any dust or aerosols.
Personal Protective Equipment:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are mandatory.
-
Hand Protection: Chemical-resistant nitrile gloves should be worn at all times. For prolonged handling or when higher concentrations are used, consider double-gloving.
-
Body Protection: A standard laboratory coat must be worn and kept fully buttoned.
-
Respiratory Protection: If working outside of a fume hood is unavoidable, a properly fitted N95 respirator or higher is recommended.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within a chemical fume hood.
-
Weighing and Transfer: Handle solid this compound with care to avoid generating dust. Use appropriate tools for transfer (e.g., spatula).
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
General Hygiene: Avoid all personal contact with the compound. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, even if gloves were worn.
Quantitative Safety and Activity Data
The following table summarizes the available quantitative data for this compound and related compounds. Due to the limited specific toxicity data for this compound, information on related β-carboline alkaloids is provided for context.
| Parameter | Value | Compound | Context |
| IC50 | 75 µg/mL | This compound | Inhibition of HL-60 cell adhesion to LPS-activated HUVEC monolayer[1] |
| Hepatotoxicity Risk | 0.48 (Moderate) | This compound | In silico prediction[2] |
| Mutagenicity Risk | 0.92 (Moderate) | This compound | In silico prediction[2] |
| Carcinogenicity Risk | 0.92 (Concern) | This compound | In silico prediction[2] |
| Skin Sensitization Risk | 0.67 (Concern) | This compound | In silico prediction[2] |
Operational Plans
Spill Management:
-
Evacuation: If a significant spill occurs, evacuate the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For liquid spills, use an absorbent material (e.g., spill pillows, vermiculite) to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material or contained solid into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable laboratory detergent and water.
Disposal Plan: All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containerization: Collect all solid and liquid waste in clearly labeled, sealed containers appropriate for hazardous chemical waste.
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.
Signaling Pathway Inhibition
This compound has been shown to inhibit the adhesion of HL-60 cells to Human Umbilical Vein Endothelial Cells (HUVEC).[1] This process is critical in inflammatory responses and involves the interaction of various cell adhesion molecules. The diagram below illustrates a simplified signaling pathway leading to the expression of these adhesion molecules, which can be a potential target for this compound's inhibitory action. The adhesion of leukocytes like HL-60 cells to endothelial cells is mediated by selectins and integrins, the expression of which is upregulated by inflammatory stimuli through the NF-κB signaling pathway.[3][4]
Caption: Simplified NF-κB signaling pathway leading to cell adhesion, a process inhibited by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Microbial-based natural products as potential inhibitors targeting DNA gyrase B of Mycobacterium tuberculosis: an in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectin-mediated Cell Recognition and its Structural Basis [glycoforum.gr.jp]
- 4. Cross-talk between minimally primed HL-60 cells and resting HUVEC reveals a crucial role for adhesion over extracellularly released oxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
